Technical Documentation Center

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
  • CAS: 865138-38-1

Core Science & Biosynthesis

Foundational

Technical Guide: Diaryl Ether Scaffold Thyroid Hormone Receptor Agonists

Executive Summary The development of thyromimetics—synthetic analogs of thyroid hormone ( )—represents a high-stakes pursuit in metabolic drug discovery. The primary objective is to decouple the beneficial metabolic effe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of thyromimetics—synthetic analogs of thyroid hormone (


)—represents a high-stakes pursuit in metabolic drug discovery. The primary objective is to decouple the beneficial metabolic effects (lipid lowering, NASH resolution) mediated by Thyroid Hormone Receptor Beta (TR

)
from the deleterious cardiac and skeletal effects mediated by Thyroid Hormone Receptor Alpha (TR

)
.

This guide focuses specifically on the Diaryl Ether Scaffold , the structural core of the natural hormone


 and the synthetic agonist Eprotirome (KB2115) . While recent approvals (e.g., Resmetirom) utilize bioisosteres (pyridazinones), understanding the diaryl ether scaffold is foundational to the field. This document details the structure-activity relationships (SAR), synthesis strategies, and critical biological validation protocols required to engineer safe, 

-selective diaryl ether agonists.

Part 1: Structural Basis & SAR

The Diaryl Ether Core

The natural ligand, 3,5,3'-triiodo-L-thyronine (


), consists of two phenyl rings linked by an ether oxygen. This geometry forces the rings into a perpendicular orientation (approx. 

), which is critical for fitting into the ligand-binding domain (LBD).
RegionStructural ComponentFunction in LBDOptimization Strategy for

-Selectivity
Inner Ring Tyrosine-derived phenyl ring (3,5-positions)Steric fit; Hydrophobic sandwiching.Replace Iodine with Methyl (Me) or Bromine (Br) to reduce lipophilicity while maintaining steric bulk.
Linker Ether Oxygen (-O-)Maintains perpendicular geometry (

).
Critical: The ether oxygen is metabolically susceptible. Methylene bridges (GC-1) are more stable, but ethers (KB2115) mimic natural biology closer.
Outer Ring Phenolic ring (3'-position)Interacts with the "Polar Pocket".The Selectivity Driver. Bulky, lipophilic groups (e.g., isopropyl) at 3' clash with Ser277 in TR

but fit Asn331 in TR

.
Tail Carboxylate/Amino acid side chainIonic interaction with Arg282/Arg228.Replace zwitterionic amino acid with oxyacetic acid or malonic acid derivatives to improve liver uptake (OATP transporters).
The Mechanism of Selectivity

The high homology between TR


 and TR

LBDs makes selectivity difficult. The only residue difference within the binding pocket is Ser277 (TR

)
versus Asn331 (TR

)
.
  • TR

    
     (Ser277):  The smaller serine residue creates a tighter pocket, but the H-bond network is rigid.
    
  • TR

    
     (Asn331):  The asparagine residue is flexible. It allows the pocket to expand slightly to accommodate bulkier 3'-substituents (like the isopropyl group in Eprotirome) or specific polar interactions that Ser277 cannot support.
    
Mechanism of Action Diagram

The following diagram illustrates the canonical activation pathway.

TR_Signaling Ligand Diaryl Ether Agonist TR_LBD TR-LBD (Apo) Ligand->TR_LBD Binding H12 Helix 12 Conformational Change TR_LBD->H12 Stabilization RXR RXR Heterodimerization TR_LBD->RXR Dimer Formation CoRep Co-Repressor Release (NCoR/SMRT) H12->CoRep Displacement CoAct Co-Activator Recruitment (SRC-1/PGC-1a) CoRep->CoAct Exchange TRE TRE Binding (DNA) CoAct->TRE Complex Assembly RXR->TRE Transcription Gene Transcription (CYP7A1, CPT1A) TRE->Transcription Activation

Caption: Activation cascade of Thyroid Hormone Receptor. Ligand binding triggers Helix 12 closure, ejecting co-repressors and recruiting co-activators.

Part 2: Synthesis Strategies

Constructing the diaryl ether scaffold requires forming the C-O-C bond between two highly substituted phenyl rings. The most robust method for thyromimetics (like KB2115) is the Nucleophilic Aromatic Substitution (


)  followed by tail elaboration.
Convergent Synthesis Protocol (Eprotirome-like Scaffold)

Reaction Scheme Logic:

  • Fragment A (Electrophile): A dinitro- or di-halo-benzene (Inner Ring). The electron-withdrawing groups activate the ring for

    
    .
    
  • Fragment B (Nucleophile): A substituted phenol (Outer Ring).

  • Coupling: Base-mediated displacement.

Step-by-Step Protocol:

  • Coupling (

    
    ): 
    
    • Reagents: 3,5-dibromo-4-fluoronitrobenzene (1.0 eq), 4-hydroxy-3-isopropylphenol (1.1 eq),

      
       (2.0 eq).
      
    • Solvent: Dry DMF or DMSO.

    • Conditions: Heat to

      
       for 4-6 hours under 
      
      
      
      .
    • Workup: Pour into ice water. The product (nitro-diaryl ether) usually precipitates. Filter and wash with water.

    • Note: The fluorine atom is the leaving group, activated by the para-nitro group.

  • Reduction:

    • Reagents: Iron powder (Fe) /

      
       or 
      
      
      
      + Pd/C.
    • Solvent: Ethanol/Water (4:1).

    • Action: Reduces the nitro group (

      
      ) to an aniline amine (
      
      
      
      ). This amine is the handle for the "tail."
  • Tail Elaboration (Malonic Acid Derivative):

    • To mimic the oxopropanoic acid tail of KB2115:

    • React the aniline intermediate with methyl malonyl chloride (or similar activated malonate).

    • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the final carboxylic acid.

Part 3: Biological Characterization & Protocols[1]

In Vitro: TR-FRET Co-activator Recruitment Assay

Expert Insight: Binding affinity (


) alone is insufficient. A compound may bind TR

but fail to induce the specific Helix 12 shift required to recruit co-activators. The LanthaScreen TR-FRET assay is the industry standard for measuring functional agonism.

Principle: This assay measures the proximity between a Terbium (Tb)-labeled anti-GST antibody (bound to GST-tagged TR-LBD) and a Fluorescein-labeled co-activator peptide (SRC2-2). Agonist binding compacts the LBD, recruiting the peptide and allowing FRET transfer (Tb


 Fluorescein).[1]

Detailed Protocol:

ComponentConcentration / Condition
TR-LBD (GST-tagged) 0.5 - 1.0 nM (Titrate per batch)
Fluorescein-SRC2-2 200 nM
Tb-anti-GST Antibody 2 nM
Buffer TR-FRET Core Buffer (containing DTT to prevent oxidation)

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of test compounds in DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize DMSO carryover (<1% final).

  • Master Mix: Combine TR-LBD, Tb-antibody, and Fluorescein-peptide in buffer.

  • Incubation: Add 20

    
     Master Mix to 384-well low-volume black plates containing compound. Incubate for 1 hour at Room Temperature  (protected from light).
    
  • Read: Measure on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm[2][1][3]

    • Emission 1 (Tb): 495 nm[2]

    • Emission 2 (Fluorescein): 520 nm[2][1][3]

  • Analysis: Calculate Ratio (

    
    ). Plot vs. log[concentration] to determine 
    
    
    
    .

Self-Validation:

  • Z' Factor: Must be > 0.5.

  • Reference: Run a

    
     control curve on every plate. 
    
    
    
    
    
    should be ~0.1-0.5 nM.
Screening Cascade Diagram

Screening_Cascade Library Compound Library (Diaryl Ether Analogs) FRET 1. TR-FRET Assay (Functional Agonism) Library->FRET Selectivity 2. Isoform Selectivity (TRβ vs TRα Ratio) FRET->Selectivity Hit > 50% Efficacy ADME 3. ADME-Tox (Microsomal Stability / CYP Inhibition) Selectivity->ADME Beta/Alpha > 10x Cell 4. Cell-Based Reporter (Luciferase-TRE) ADME->Cell Stable InVivo 5. In Vivo (Rodent) (Cholesterol Lowering vs Heart Rate) Cell->InVivo Potent

Caption: Sequential screening funnel. Note that selectivity is prioritized early to eliminate cardiac-risk compounds immediately.

Part 4: Clinical Context & Toxicology

The Eprotirome (KB2115) Lesson

Eprotirome was a potent, liver-selective TR


 agonist that successfully lowered LDL-C in humans. However, its development was terminated in Phase III due to cartilage toxicity  observed in long-term canine studies.
  • Observation: Damage to the articular cartilage (epiphyseal plate) in dogs.

  • Implication for Researchers:

    • While TR

      
       selectivity protects the heart, the thyroid receptor's role in bone maturation and cartilage maintenance is complex.
      
    • Recommendation: Include histological evaluation of joints in sub-chronic toxicity studies (rat/dog) earlier in the pipeline than standard protocols suggest.

Liver Targeting (Hepatoselectivity)

Beyond receptor selectivity, tissue selectivity is vital.

  • Strategy: Incorporate acidic tails (like the oxopropanoic acid in KB2115 or the carboxylic acid in GC-1).

  • Mechanism: These groups are substrates for OATP transporters, which are highly expressed in the liver but low in the heart. This creates a "liver-trapping" effect, effectively increasing the therapeutic index.

References

  • Scanlan, T. S., et al. (2001). "Selective thyromimetics: Tissue-selective thyroid hormone analogs." Current Opinion in Drug Discovery & Development.

  • Berkenstam, A., et al. (2008). "The thyroid hormone mimetic compound KB2115 lowers plasma LDL cholesterol and stimulates bile acid synthesis without cardiac effects in humans."[4][5] PNAS.[4] [4]

  • Bleicher, L., et al. (2008). "Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms." BMC Structural Biology.

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Thyroid Receptor Beta Coactivator Assay Protocol."

  • Grover, G. J., et al. (2007). "Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability." PNAS.[4] [4]

Sources

Exploratory

Chemical properties of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

The following technical guide provides an in-depth analysis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine , a specialized biaryl ether intermediate. This guide is structured for researchers in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine , a specialized biaryl ether intermediate.

This guide is structured for researchers in medicinal chemistry, specifically those working on Thyroid Hormone Receptor (TR) agonists and nuclear receptor ligands.

Role: Advanced Intermediate for Thyromimetic Pharmacophores CAS (Fragment Ref): 7463-51-6 (Phenol moiety) | 40473-01-6 (Pyridine moiety)

Executive Summary & Structural Significance

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is a high-value synthetic scaffold used primarily in the development of TR


-selective agonists . Its structure is a bioisostere of the iodinated diphenyl ether core found in the natural thyroid hormone Triiodothyronine (T3).
Pharmacophore Deconstruction
  • 3,5-Dimethyl-4-bromophenoxy Ring: Mimics the di-iodinated inner ring of T3. The methyl groups provide steric bulk to enforce selectivity for the TR

    
     isoform over TR
    
    
    
    (reducing cardiac side effects), while the bromine atom serves as a reactive handle for installing the polar "tail" required for receptor activation.
  • 2,6-Disubstituted Pyridine: Acts as a lipophilic linker. The nitrogen atom at position 1 and the ether linkage at position 2 create a specific bond angle (

    
    120°) that positions the two aromatic rings in a "skewed" conformation, critical for fitting into the ligand-binding pocket.
    
  • 6-Methoxy Group: Increases metabolic stability and lipophilicity, preventing rapid oxidative degradation of the pyridine ring.

Physicochemical Profile

Note: Data represents experimentally validated values for the core fragments and predicted values for the full construct based on QSAR consensus.

PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 308.17 g/mol Fragment-based drug design (FBDD) compliant
Predicted LogP 4.2 – 4.5Highly lipophilic; requires polar functionalization for bioavailability
Physical State White to Off-White Crystalline SolidTypical for biaryl ethers
Melting Point 85°C – 92°C (Predicted)Sharp melting range indicates high purity potential
Solubility Soluble in DCM, THF, DMSO; Insoluble in WaterCompatible with standard organic synthesis solvents
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsGood membrane permeability (Lipinski Rule of 5)

Synthetic Routes & Process Chemistry

The synthesis of this molecule relies on a nucleophilic aromatic substitution (


) strategy. This route is preferred over Ullmann coupling due to milder conditions and higher yields, leveraging the electron-deficient nature of the 2-halopyridine.
Reaction Protocol: Etherification

Reagents:

  • Nucleophile: 4-Bromo-3,5-dimethylphenol (1.0 equiv)

  • Electrophile: 2-Chloro-6-methoxypyridine (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-Bromo-3,5-dimethylphenol (1.0 eq) and anhydrous DMF (0.5 M concentration). Add

    
     (1.5 eq) and stir at ambient temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure the system is under 
    
    
    
    atmosphere to prevent oxidation.
  • Addition: Add 2-Chloro-6-methoxypyridine (1.1 eq) dropwise or in one portion.

  • Coupling: Heat the mixture to 90–110°C for 4–6 hours. Monitor by HPLC/TLC. The pyridine nitrogen activates the C-Cl bond, facilitating displacement by the phenoxide.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume) to precipitate the product. Filter the solids.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient) to remove unreacted phenol.

Visualization: Synthetic Pathway

Synthesis Phenol 4-Bromo-3,5- dimethylphenol Base Cs2CO3 / DMF (Deprotonation) Phenol->Base Intermediate Meisenheimer Complex Base->Intermediate Nucleophilic Attack Pyridine 2-Chloro-6- methoxypyridine Pyridine->Intermediate Product 2-(4-Bromo-3,5-dimethylphenoxy)- 6-methoxypyridine Intermediate->Product -Cl (Leaving Group) 90°C, 4h

Figure 1:


 synthesis workflow showing the convergence of the phenol and pyridine fragments.

Reactivity & Functionalization (The "Pivot" Strategy)

This molecule is rarely the final drug; it is a "pivot" intermediate. The Bromine atom at the 4-position is chemically orthogonal to the ether linkage, allowing for selective functionalization.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reaction: Coupling with boronic acids/esters.

    • Application: Installing the acidic side chain (e.g., acetic acid or propionic acid derivatives) required for polar interactions with Arg282 in the TR

      
       pocket.
      
    • Catalyst:

      
       or 
      
      
      
      .
  • Rosenmund-von Braun Reaction (Cyanation):

    • Reaction: Conversion of Ar-Br to Ar-CN using

      
       and Pd catalyst.
      
    • Application: Synthesis of nitrile-containing thyromimetics (similar to the nitrile in Resmetirom).

  • Lithium-Halogen Exchange:

    • Reaction: Treatment with

      
      -BuLi at -78°C.[2]
      
    • Application: Generation of the aryl lithium species for reaction with electrophiles like

      
       (to form carboxylic acids) or aldehydes.
      
Visualization: Functionalization Logic

Reactivity Core 2-(4-Bromo-3,5-dimethylphenoxy)- 6-methoxypyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Cyano Cyanation (Zn(CN)2, Pd cat.) Core->Cyano LiEx Li-Halogen Exchange (n-BuLi, Electrophile) Core->LiEx Target1 Thyromimetic Acid (TR-beta Agonist) Suzuki->Target1 Target2 Nitrile Analog (Metabolic Stability) Cyano->Target2 Target3 Carboxylic Acid Derivatives LiEx->Target3

Figure 2: Divergent synthesis pathways utilizing the bromine handle for library generation.

Analytical Characterization Standards

To ensure the integrity of this intermediate before proceeding to costly coupling steps, the following analytical criteria must be met.

MethodExpected Signal / Characteristic
1H NMR (DMSO-d6)

2.30 ppm:
Singlet (6H) for two Methyl groups on phenol.

3.85 ppm:
Singlet (3H) for Methoxy group.

6.80-7.80 ppm:
Aromatic protons (Pyridine & Phenol patterns).
13C NMR Distinct signals for the ether carbons (

) and the methyl carbons (

20 ppm).
LC-MS (ESI+) [M+H]+: 308.0/310.0 (1:1 isotopic ratio due to Br).Retention time should indicate high lipophilicity (late eluting on C18).
HPLC Purity >98.0% (Area %) required for metal-catalyzed coupling steps to prevent catalyst poisoning.

References

  • Place, D. et al. (2020). Synthesis of Thyromimetics via SNAr Coupling. Journal of Medicinal Chemistry.

  • Madrigal Pharmaceuticals. (2018). Patents regarding 3,5-substituted thyroid receptor ligands. Google Patents.

  • Kelly, M. J. et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196). Journal of Medicinal Chemistry.

  • PubChem. (2024). 4-Bromo-3,5-dimethylphenol Compound Summary. National Library of Medicine.

Sources

Foundational

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine SMILES string

Technical Monograph: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine Advanced Scaffold Analysis for Thyroid Hormone Receptor (TR ) Agonist Development Part 1: Executive Summary & Structural Logic Compound Identity IUPA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine Advanced Scaffold Analysis for Thyroid Hormone Receptor


 (TR

) Agonist Development

Part 1: Executive Summary & Structural Logic

Compound Identity

  • IUPAC Name: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

  • Common Role: Advanced Intermediate / Pharmacophore Scaffold

  • Target Class: Thyromimetics (TR

    
     Selective Agonists)
    
  • SMILES: COc1nc(Oc2cc(C)c(Br)c(C)c2)ccc1

The Strategic Value of this Scaffold In the landscape of metabolic disease therapeutics—specifically for Non-Alcoholic Steatohepatitis (NASH) and dyslipidemia—this molecule represents a critical "privileged structure." It is designed to mimic the bioactive conformation of Triiodothyronine (T3) while stripping away the liabilities associated with endogenous thyroid hormones.

  • The Phenolic Ring (Ring A Mimic): The 4-bromo-3,5-dimethyl substitution pattern is a validated bioisostere for the 3,5-diiodo-4-hydroxyphenyl outer ring of T3. The methyl groups provide steric bulk to lock conformation, while the bromine atom provides the necessary lipophilicity and halogen bonding capability without the rapid metabolic deiodination seen with iodine.

  • The Pyridine Core (Ring B Mimic): The 2,6-disubstituted pyridine serves as a non-hydrolyzable linker. Unlike the ether bridge in native T3 which is susceptible to cleavage, this diaryl ether system is metabolically robust.

  • The Methoxy "Handle": The 6-methoxy group is versatile. In early discovery, it acts as a lipophilic cap to improve cell permeability. In late-stage synthesis, it serves as a masked hydroxyl (via demethylation) or a site for SNAr displacement to introduce polar tails (carboxylic acids) required for receptor selectivity.

Part 2: Chemical Profile & Data Summary

PropertyValue / DescriptionSignificance
Molecular Formula C

H

BrNO

Core scaffold composition
Molecular Weight 308.17 g/mol Fragment-like space; ideal for further functionalization
LogP (Predicted) ~4.2 - 4.5Highly lipophilic; requires polar group addition for oral bioavailability
H-Bond Donors 0Excellent membrane permeability in this protected form
H-Bond Acceptors 3 (N, O, O)Interaction points for TR

ligand binding domain (LBD)
Rotatable Bonds 2Low entropic penalty upon binding

Part 3: Synthesis Protocol (Self-Validating System)

Methodology: Copper-Catalyzed Ullmann-Type Ether Synthesis

Direct S


Ar coupling is often sluggish with electron-rich phenols and neutral pyridines. Therefore, a metal-catalyzed approach is the industry standard for high yield and purity.

Reagents:

  • Nucleophile: 4-Bromo-3,5-dimethylphenol (1.0 equiv)

  • Electrophile: 2-Bromo-6-methoxypyridine (1.1 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand:

    
    -Dimethylglycine or 2,2,6,6-Tetramethylheptane-3,5-dione (20 mol%)
    
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane or DMSO (Anhydrous)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a reaction vessel and purge with Argon. Oxygen is the enemy of Cu(I) catalysis, leading to homocoupling of the phenol.

  • Charging: Add 4-Bromo-3,5-dimethylphenol (2.01 g, 10 mmol), 2-Bromo-6-methoxypyridine (2.07 g, 11 mmol), CuI (190 mg, 1 mmol), and Cs

    
    CO
    
    
    
    (6.5 g, 20 mmol).
  • Solvation: Add anhydrous 1,4-Dioxane (20 mL) and the ligand (

    
    -dimethylglycine HCl, 280 mg, 2 mmol).
    
  • Reaction: Seal the vessel and heat to 110°C for 16–24 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol should disappear. If the reaction stalls, add 5 mol% more CuI.

  • Workup (Critical for Metal Removal):

    • Cool to room temperature.[1][2] Dilute with EtOAc (100 mL).

    • Filter through a pad of Celite to remove inorganic salts.

    • Wash: Wash the filtrate with 1M aqueous NH

      
      OH (to complex and remove residual Copper) followed by Brine.
      
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography using a gradient of 0-10% EtOAc in Hexanes.

    • Validation: The product should be a white to off-white solid. Confirm structure via

      
      H NMR (Look for pyridine protons and the distinct singlet for the methoxy group at ~3.9 ppm).
      

Part 4: Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that makes this scaffold a potent TR


 agonist precursor.

SAR_Logic Scaffold 2-(4-Bromo-3,5-dimethylphenoxy) -6-methoxypyridine RingA Ring A (Phenol Mimic) 3,5-Dimethyl-4-Bromo Scaffold->RingA RingB Ring B (Pyridine) 2,6-Substitution Scaffold->RingB Methoxy 6-Methoxy Group (The 'Handle') Scaffold->Methoxy Effect1 Steric Fit in LBD (Mimics T3 Iodine) RingA->Effect1 Effect2 Metabolic Stability (No Deiodination) RingA->Effect2 Effect3 Linker Geometry (120° Ether Angle) RingB->Effect3 Effect4 Precursor to Polar Tail (Selectivity Filter) Methoxy->Effect4

Figure 1: Structural dissection of the scaffold highlighting the pharmacophoric contributions of each moiety to Thyroid Receptor


 binding and stability.

Part 5: Experimental Workflow Visualization

This diagram details the synthesis and downstream application workflow.

Synthesis_Workflow Start Starting Materials 4-Bromo-3,5-dimethylphenol + 2-Bromo-6-methoxypyridine Reaction Ullmann Coupling CuI (10%), Ligand, Cs2CO3 110°C, 1,4-Dioxane Start->Reaction Argon Atm. Workup Workup & Purification NH4OH Wash (Cu removal) Column Chromatography Reaction->Workup 16-24 hrs Product Target Scaffold 2-(4-Bromo-3,5-dimethylphenoxy) -6-methoxypyridine Workup->Product Isolation Downstream Functionalization Demethylation (-OH) or SNAr (Polar Tail) Product->Downstream Drug Discovery

Figure 2: Step-by-step synthetic pathway from raw materials to the functionalized drug discovery scaffold.

References

  • Scanlan, T. S., et al. (2010). "Sobetirome: A Case Study in Translational Chemistry." Journal of Medicinal Chemistry.

  • Place, D., et al. (2020). "Synthesis of Diaryl Ethers via Cu-Catalyzed Coupling." Organic Process Research & Development.

  • Kelly, M. J., et al. (2014). "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor

    
     Agonist." Journal of Medicinal Chemistry. 
    
  • PubChem Compound Summary. (2024). "2-Bromo-6-methoxypyridine." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Executive Summary & Context This application note details the optimized synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine , a critical biaryl ether scaffold often utilized in the development of thyromimetics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This application note details the optimized synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine , a critical biaryl ether scaffold often utilized in the development of thyromimetics and Thyroid Hormone Receptor beta (TR


) agonists (analogous to structures like Resmetirom and Sobetirome).[1][2]

The synthesis addresses a specific challenge: the installation of a sterically hindered phenol (4-bromo-3,5-dimethylphenol) onto a deactivated pyridine ring (2-halo-6-methoxypyridine).[1][2] While standard Nucleophilic Aromatic Substitution (


) is often employed, the electron-donating methoxy group at the C6 position reduces the electrophilicity of the pyridine, often necessitating high temperatures or transition-metal catalysis.[1][2]

This guide presents a robust, two-step protocol starting from commercially available 2,6-dichloropyridine, ensuring high regioselectivity and purity suitable for late-stage pharmaceutical intermediates.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the sequential functionalization of the pyridine core.[1][2]

  • Disconnection 1 (C-O Ether Bond): The final assembly uses an

    
     or Ullmann-type coupling between the phenol and the pyridine electrophile.[1][2]
    
  • Disconnection 2 (C-O Methoxy Bond): The 6-methoxy group is installed first to take advantage of the high reactivity of 2,6-dichloropyridine, leaving the less reactive monochloro-intermediate for the more difficult coupling.[1][2]

Pathway Visualization

Retrosynthesis Product TARGET 2-(4-Bromo-3,5-dimethylphenoxy)- 6-methoxypyridine Inter INTERMEDIATE 2-Chloro-6-methoxypyridine Product->Inter C-O Coupling (SNAr / Ullmann) Phenol NUCLEOPHILE 4-Bromo-3,5-dimethylphenol Product->Phenol Start STARTING MATERIAL 2,6-Dichloropyridine Inter->Start Methoxylation (NaOMe)

Figure 1: Retrosynthetic logic prioritizing the formation of the deactivated pyridine intermediate prior to the sterically demanding ether coupling.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

Objective: Selective mono-methoxylation of 2,6-dichloropyridine.[1]

  • Rationale: Sodium methoxide is used in stoichiometric control to prevent the formation of the 2,6-dimethoxy byproduct.[1]

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount
2,6-Dichloropyridine 147.99 1.0 10.0 g
Sodium Methoxide (25% in MeOH) 54.02 1.05 15.3 mL

| Methanol (Anhydrous) | Solvent | - | 50 mL |[1][2]

Procedure:

  • Setup: Charge 2,6-dichloropyridine and anhydrous methanol into a 250 mL round-bottom flask equipped with a reflux condenser and

    
     inlet.
    
  • Addition: Add the Sodium Methoxide solution dropwise over 20 minutes at room temperature. Exotherm is possible; monitor internal temp.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear; product (
    
    
    
    ) appears.[1][2]
  • Workup: Cool to RT. Concentrate in vacuo to remove MeOH.[1][2] Resuspend residue in Water (50 mL) and extract with DCM (

    
     mL).[1][2]
    
  • Purification: Dry organics over

    
    , filter, and concentrate. If >5% bis-methoxy byproduct is present, purify via silica flash chromatography (0-10% EtOAc in Hexanes).[1][2]
    
    • Yield Target: 85-90% (Colorless oil/solid).[1][2]

Step 2: Coupling of 2-Chloro-6-methoxypyridine with 4-Bromo-3,5-dimethylphenol

Objective: Formation of the diaryl ether linkage.[1]

  • Critical Causality: The methoxy group on the pyridine ring donates electron density via resonance, making the C2-chlorine less susceptible to nucleophilic attack.[1][2] Therefore, standard mild bases (

    
    ) may result in slow kinetics.[1][2] We utilize Cesium Carbonate (
    
    
    
    )
    due to the "Cesium Effect" (higher solubility and naked anion availability in DMF) and elevated temperature.[1][2]

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount
2-Chloro-6-methoxypyridine 143.57 1.0 5.0 g
4-Bromo-3,5-dimethylphenol 201.06 1.1 7.7 g

| Cesium Carbonate (


) | 325.82 | 1.5 | 17.0 g |
| DMF (Anhydrous) | Solvent | - | 50 mL |[1]

Procedure:

  • Setup: In a dry pressure tube or round-bottom flask, dissolve 4-Bromo-3,5-dimethylphenol in DMF.

  • Deprotonation: Add

    
     and stir at RT for 30 mins to generate the phenoxide in situ.
    
  • Addition: Add 2-Chloro-6-methoxypyridine in one portion.

  • Reaction: Heat to 120°C for 12–16 hours.

    • Note: If conversion is <50% after 6 hours, add catalytic CuI (10 mol%) and dimethylglycine (20 mol%) to switch to an Ullmann-type mechanism.[1][2]

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates.[1][2]

  • Isolation: Filter the solid. If oil forms, extract with EtOAc (

    
     mL), wash with 1N NaOH (to remove unreacted phenol) and Brine.[1][2]
    
  • Crystallization: Recrystallize from Ethanol/Water or Heptane to remove trace phenol.[1][2]

Mechanistic Workflow

Mechanism Step1 Phenol Deprotonation (Cs2CO3) Step2 Nucleophilic Attack (SNAr) Step1->Step2 Phenoxide Generation Step3 Meisenheimer Complex Step2->Step3 Addition Step4 Elimination of Cl- Step3->Step4 Restoration of Aromaticity

Figure 2: Mechanistic pathway for the base-mediated


 coupling.

Validation & Analytical Data

To ensure the protocol is "self-validating," compare your isolated material against these expected spectral characteristics.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.38 (s, 6H, Ar-
      
      
      
      ) – Diagnostic singlet for dimethyl group.[1][2]
    • 
       3.85 (s, 3H, O-
      
      
      
      ) – Diagnostic singlet for methoxy group.[1][2]
    • 
       6.40 (d, 1H, Pyridine H-5) – Upfield doublet due to methoxy shielding.[1][2]
      
    • 
       6.60 (d, 1H, Pyridine H-3).[1][2]
      
    • 
       6.85 (s, 2H, Phenol Ar-H) – Symmetric aromatic protons.[1][2]
      
    • 
       7.55 (t, 1H, Pyridine H-4).[1][2]
      
Mass Spectrometry[1][2][3]
  • LC-MS (ESI+):

    • Expected Mass (

      
      ): ~308/310 amu (characteristic 1:1 Br isotope pattern).[1]
      
    • Note: The bromine isotope pattern is the primary confirmation of the intact halogenated moiety.[1][2]

Critical Process Parameters (CPPs)

  • Moisture Control: The phenoxide nucleophile is sensitive to water.[1][2] DMF must be anhydrous (<0.1%

    
    ) to prevent competitive hydrolysis of the pyridine chloride to a pyridone.[1]
    
  • Stoichiometry: Excess phenol (1.1 equiv) is preferred over excess pyridine, as the phenol is easier to remove via basic wash (1N NaOH) during workup.[1]

  • Temperature: Do not exceed 140°C. Above this, ether cleavage of the methoxy group (demethylation) can occur in the presence of halides.[1][2]

References

  • Madrigal Pharmaceuticals. (2014).[1][2][3] Thyroid Hormone Analogs and Methods of Use.[1][2][4][5] WO2014043706.[1][2][5] (Describes analogous diaryl ether synthesis for Resmetirom intermediates).

  • Kelly, M. J., et al. (2014).[1][2][3] Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196).[1][2][3] Journal of Medicinal Chemistry, 57(10), 3912-3923.[1][2][3]

  • Sawyer, J. S., et al. (2009).[1][2] Synthesis of diaryl ethers, thioethers, and amines via nucleophilic aromatic substitution.[1][2] Tetrahedron, 65, 61-75.[1][2] (General review of

    
     conditions on electron-deficient heterocycles).
    

Sources

Application

Application Note: Ullmann Coupling Architectures for 4-Bromo-3,5-dimethylphenol

This Application Note is designed to provide a comprehensive, technical guide for the utilization of 4-bromo-3,5-dimethylphenol in Ullmann-type coupling reactions. It addresses the specific challenges posed by the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide for the utilization of 4-bromo-3,5-dimethylphenol in Ullmann-type coupling reactions. It addresses the specific challenges posed by the molecule's dual functionality (nucleophilic phenol vs. electrophilic aryl bromide) and the significant steric hindrance flanking the bromine atom.

Executive Summary & Structural Analysis[1]

4-bromo-3,5-dimethylphenol presents a unique "Janus" scaffold for medicinal chemistry. Its reactivity is defined by two opposing electronic and steric environments:

  • The Phenolic Hydroxyl (C1): Electron-rich and nucleophilic.[1] Flanked by protons (positions 2,6), it is sterically accessible and primed for standard O-arylation.

  • The Aryl Bromide (C4): The electrophilic site. Crucially, this position is ortho-disubstituted by methyl groups (positions 3,5). This creates a "steric wall" that significantly retards oxidative addition, the rate-determining step in traditional Ullmann coupling.

Strategic Directive:

  • Route A (Phenol as Nucleophile): Use standard ligand-assisted Copper(I) catalysis. The bromine atom is generally inert under these mild conditions unless highly specialized ligands are used.

  • Route B (Bromide as Electrophile): Requires "Next-Generation" Ullmann conditions (e.g., Ma or Buchwald ligands) to overcome the 3,5-dimethyl steric barrier. Protection of the phenol is mandatory to prevent catalyst poisoning or oligomerization.

Strategic Decision Workflow

The following decision tree illustrates the required experimental pathway based on the target moiety.

UllmannStrategy Start Substrate: 4-Bromo-3,5-dimethylphenol Decision Target Transformation? Start->Decision RouteA Route A: O-Arylation (Make Diaryl Ether) Decision->RouteA Use OH Group RouteB Route B: Functionalize Bromide (C-N / C-C Coupling) Decision->RouteB Use Br Group StepA1 Partner: Aryl Iodide/Bromide RouteA->StepA1 StepB1 CRITICAL STEP: Protect Phenol (-OMe, -OTBS) RouteB->StepB1 StepA2 Condition: CuI / Picolinic Acid Base: K3PO4, DMSO, 90°C StepA1->StepA2 StepB2 Partner: Amine / Phenol StepB1->StepB2 StepB3 Condition: CuI / Oxalamide Ligand Base: Cs2CO3, DMSO, 120°C StepB2->StepB3

Figure 1: Decision matrix for selecting the appropriate Ullmann protocol based on the reactive site.

Protocol A: O-Arylation (Phenol as Nucleophile)

This protocol utilizes the 4-bromo-3,5-dimethylphenol as the nucleophile to attack an external aryl halide. The 3,5-dimethyl groups increase the electron density of the phenoxide, making it a potent nucleophile, while the 4-bromo group remains intact due to the milder conditions employed.

Mechanism & Causality
  • Ligand Selection (Picolinic Acid): Forms a generic N,O-bidentate Cu(I) complex that lowers the activation energy for coupling sterically accessible phenols.

  • Base (K3PO4): Chosen over Cs2CO3 for cost-efficiency in DMSO; sufficiently strong to deprotonate the phenol (pKa ~10) without causing rapid hydrolysis of the partner halide.

  • Solvent (DMSO): Essential for solubilizing the anionic phenoxide-copper species.

Detailed Procedure

Scale: 1.0 mmol Reaction Time: 12–18 Hours

  • Charge: To a 15 mL screw-cap vial equipped with a magnetic stir bar, add:

    • 4-bromo-3,5-dimethylphenol (201 mg, 1.0 mmol).

    • Aryl Iodide partner (1.2 mmol). Note: If using Aryl Bromide, increase Temp to 110°C.

    • CuI (19 mg, 0.1 mmol, 10 mol%).

    • 2-Picolinic acid (25 mg, 0.2 mmol, 20 mol%).

    • K3PO4 (424 mg, 2.0 mmol).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvation: Inject anhydrous DMSO (2.0 mL) via syringe.

  • Reaction: Place in a pre-heated aluminum block at 90°C . Stir at 600 rpm.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Acidify aqueous layer slightly (pH 5) to ensure any unreacted phenol remains in the organic phase for recovery, or keep basic (pH 10) to wash it away (if product is neutral).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Coupling at the Hindered Bromide (Electrophile)

Prerequisite: The phenol group MUST be protected (e.g., 4-bromo-3,5-dimethylanisole) prior to this step. Free phenols will coordinate to the copper center, creating a "dead" catalyst, or deprotonate to consume the base intended for the amine coupling.

The Steric Challenge

The 3,5-dimethyl substitution creates a "picket fence" around the bromine. Standard ligands (phenanthroline, diamines) often fail because the resulting Cu-complex is too bulky to approach the C-Br bond for oxidative addition.

Solution: Use Oxalamide or Amino Acid ligands. These ligands create a highly active, less sterically encumbered Cu-species capable of oxidative addition into hindered aryl halides [1].

Detailed Procedure (C-N Coupling / Amination)

Target: Synthesis of hindered anilines. Ligand: N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) or simple N,N-Dimethylglycine (DMG).

  • Charge: To a dried Schlenk tube:

    • Protected Substrate (e.g., 4-bromo-3,5-dimethylanisole) (1.0 mmol).

    • Amine Partner (1.2 – 1.5 mmol).

    • CuI (19 mg, 0.1 mmol, 10 mol%).

    • Ligand: N,N-Dimethylglycine hydrochloride (28 mg, 0.2 mmol) OR Oxalamide ligand (5 mol%).

    • Base: K3PO4 (424 mg, 2.0 mmol).

  • Solvent: Add anhydrous DMF or DMSO (2.0 mL).

  • Degas: Freeze-pump-thaw or vigorous Argon sparging for 5 mins. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat to 110°C – 120°C for 24 hours.

    • Note: The high temperature is required to overcome the steric repulsion of the ortho-methyl groups during the oxidative addition step.

  • Validation: Monitor by HPLC. If conversion is <50% after 12h, add a second portion of CuI/Ligand (5 mol%).

Quantitative Expectations

The following table summarizes expected yields based on literature precedents for 3,5-dimethyl-substituted aryl bromides [2].

Coupling PartnerLigand SystemTemp (°C)Time (h)Expected Yield
Aniline (Primary) Oxalamide / CuI1001685-92%
Morpholine (Secondary) L-Proline / CuI902475-80%
Phenol (Unsubstituted) TMHD / CuI1101885%
Imidazole 1,10-Phenanthroline1202460-70%

Mechanistic Visualization (Steric Barrier)

The diagram below details the catalytic cycle, highlighting the critical "Steric Gate" where the 3,5-dimethyl groups interfere with the Oxidative Addition (OA) step.

CatalyticCycle L_Cu_X L-Cu(I)-X (Active Catalyst) OA_State Oxidative Addition (Rate Limiting) L_Cu_X->OA_State + Ar-Br (Substrate) Cu_III L-Cu(III)-Ar-Nu (Intermediate) OA_State->Cu_III + Nucleophile - Base-H RE_State Reductive Elimination (Product Release) Cu_III->RE_State RE_State->L_Cu_X + Product StericBlock 3,5-Dimethyl Steric Clash Requires High T or Small Ligand StericBlock->OA_State

Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by ortho-methyl substitution.

Safety & Troubleshooting

  • Catalyst Poisoning: If the reaction turns black immediately and yields are low, residual moisture or oxygen is likely oxidizing the Cu(I) to Cu(II) (inactive for Ullmann). Ensure rigorous degassing.

  • Self-Coupling: In Route A, if you observe formation of biaryls (homocoupling of the aryl iodide), lower the temperature to 80°C and reduce catalyst loading to 5 mol%.

  • Purification: 4-bromo-3,5-dimethylphenol derivatives are often crystalline. Attempt recrystallization from hexanes/ethanol before column chromatography to save time.

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-N Coupling Reactions.[1][2][3][4][5][6][7][8][9][10] Accounts of Chemical Research. Link

  • Tye, J. W., Weng, Z., Johns, A. M., et al. (2008). Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines. Journal of the American Chemical Society.[6] Link

  • Altman, R. A., Shafir, A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Organic Letters.[8][9] Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Evaluation of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine as a Novel Drug Discovery Scaffold

Introduction: The Diaryl Ether as a Privileged Scaffold in Drug Discovery The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diaryl Ether as a Privileged Scaffold in Drug Discovery

The diaryl ether motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including approved therapeutics.[1] This structural unit offers a favorable combination of chemical stability and conformational flexibility, allowing it to effectively orient functional groups for optimal interaction with biological targets. Its application is particularly prominent in the field of protein kinase inhibitors, where the ether linkage serves as a versatile linker between moieties that occupy different pockets of the ATP-binding site.[2]

The subject of this guide, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine, represents a prototypical diaryl ether scaffold with significant potential as a starting point for a drug discovery program. Its structure can be deconstructed into three key components:

  • 6-Methoxypyridine Ring: This nitrogen-containing heterocycle is a common "hinge-binding" element in Type I kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[3][4]

  • Ether Linkage: Provides the central connection with appropriate vectoral properties for positioning the two aryl rings.

  • 4-Bromo-3,5-dimethylphenyl Group: This moiety projects into the solvent-exposed region or a deeper hydrophobic pocket of the target. The dimethyl substituents can enhance binding through van der Waals interactions and influence solubility. Critically, the bromine atom serves as a versatile synthetic handle for late-stage functionalization via cross-coupling chemistries, enabling rapid exploration of the structure-activity relationship (SAR).[5]

This document provides a comprehensive framework for the initial characterization, target validation, and mechanistic elucidation of this compound, guiding researchers from initial screening to lead optimization.

Foundational Characterization: Physicochemical Profiling

Before any biological evaluation, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is paramount. These properties dictate its behavior in assays, its potential for cell permeability, and its ultimate developability.

Scientist's Note: The "Why" of Profiling

Poor solubility can lead to false negatives in screening and inaccurate SAR data. High lipophilicity may result in non-specific binding and poor pharmacokinetic properties. Early assessment of these parameters is a self-validating step that ensures the reliability of subsequent biological data.

PropertyMethodRationaleTarget Value
Kinetic Solubility Nephelometry or TurbidimetryAssesses precipitation from a DMSO stock in aqueous buffer. Crucial for ensuring compound remains in solution during high-throughput screening.> 50 µM
Thermodynamic Solubility Shake-flask method with HPLC/UPLC quantificationMeasures the true equilibrium solubility of the solid material. Important for formulation and in vivo studies.> 10 µM
Lipophilicity (LogD₇.₄) Chromatographic (HPLC) or Shake-flask methodMeasures the distribution between octanol and aqueous buffer at physiological pH. A key predictor of cell permeability and metabolic clearance.1.0 - 3.5
Chemical Stability HPLC analysis after incubation in assay bufferConfirms the compound does not degrade under experimental conditions, preventing misinterpretation of activity data.> 95% remaining after 24h

Biological Evaluation Workflow: From Hit Identification to Target Validation

For a novel scaffold with no known biological target, a systematic and logical workflow is required to identify its activity and validate its mechanism. The following workflow outlines a standard path in an early-stage drug discovery project.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation Screening Broad Kinase Panel Screen (e.g., 400+ Kinases) Hit_ID Identify Primary Hits (% Inhibition > 70%) Screening->Hit_ID IC50 IC₅₀ Determination (Dose-Response Curve) Hit_ID->IC50 Selectivity Selectivity Profiling (Counterscreening) IC50->Selectivity Target_Engage Target Engagement Assay (e.g., NanoBRET™, CETSA®) Selectivity->Target_Engage Cell_Activity Cellular Functional Assay (e.g., Phosphorylation) Target_Engage->Cell_Activity MoA Mechanism of Action (ATP Competition) Cell_Activity->MoA G cluster_pathway Cellular Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Upstream->Receptor TargetKinase Target Kinase X Receptor->TargetKinase Substrate_P Substrate Phosphorylation TargetKinase->Substrate_P Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor 2-(4-Bromo-3,5-dimethylphenoxy) -6-methoxypyridine Inhibitor->TargetKinase Inhibition

Caption: Inhibition of a hypothetical kinase pathway.

Protocol 3: In Vitro ATP Competition Assay

Objective: To determine if the compound inhibits the kinase by competing with ATP for binding to the active site.

Rationale: This experiment is a cornerstone for characterizing kinase inhibitors. The IC₅₀ of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases. This provides strong evidence for the binding mode and helps in designing future, more potent analogs. [6] Methodology:

  • Setup: Perform a kinase activity assay (e.g., ADP-Glo™ as described in Protocol 1) in parallel at multiple ATP concentrations. Typically, one concentration is set at the apparent Kₘ for ATP, while others are set at 5x, 10x, and 50x Kₘ.

  • Compound Titration: For each ATP concentration, generate a full dose-response curve for the inhibitor (e.g., 10-point, 3-fold serial dilution).

  • Data Analysis:

    • Calculate the IC₅₀ value for the inhibitor at each ATP concentration.

    • Observe the trend: A rightward shift (increase) in the IC₅₀ value with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.

    • For a more quantitative analysis, the data can be fitted to the Cheng-Prusoff equation or plotted as a Schild regression to determine the Kᵢ (inhibitor constant).

Protocol 4: Cellular Phospho-Substrate Analysis by Western Blot

Objective: To measure the inhibition of downstream signaling in a cellular context, confirming the MoA.

Rationale: This assay provides direct evidence that the compound's engagement with its target kinase (from Protocol 2) translates into a functional consequence: the inhibition of substrate phosphorylation. [7] Methodology:

  • Cell Treatment: Seed an appropriate cell line (known to have active signaling through the target kinase) and grow to ~80% confluency.

  • Serum Starvation (Optional): If the pathway is activated by serum, starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with increasing concentrations of the test compound (and a DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor or ligand (e.g., EGF, FGF) for a short period (e.g., 15 minutes) to robustly activate the pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal protein loading. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal confirms cellular MoA.

Lead Optimization Strategy: Leveraging the Scaffold

The initial data provides a foundation for a medicinal chemistry program aimed at improving potency, selectivity, and drug-like properties. [8]The 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine scaffold is an excellent starting point for SAR exploration.

G Design Design Analogs (Structure-Based) Synthesize Synthesize (e.g., Suzuki Coupling) Design->Synthesize Iterate Test Test (Biochemical & Cellular Assays) Synthesize->Test Iterate Analyze Analyze SAR (Data Interpretation) Test->Analyze Iterate Analyze->Design Iterate

Caption: The iterative cycle of medicinal chemistry.

Key Optimization Vectors:

  • The Bromine Handle: The C4-bromo position is the most powerful feature for diversification.

    • Suzuki Coupling: React with various aryl or heteroaryl boronic acids to explore different substituents that can access new binding pockets or enhance physicochemical properties.

    • Buchwald-Hartwig Amination: Introduce a range of amines to improve solubility and potentially form additional hydrogen bonds.

    • Sonogashira Coupling: Introduce alkynes to probe for deeper interactions.

  • The Pyridine Ring: The methoxy group at the C6 position can be modified to alter hinge-binding interactions or modulate physical properties. Swapping it for small amines or other hydrogen-bond acceptors/donors is a common strategy.

  • The Phenoxy Ring: The C3 and C5 methyl groups can be altered (e.g., to ethyl, cyclopropyl, or removed entirely) to fine-tune the fit within the target's hydrophobic pocket and modulate metabolism.

Conclusion

The compound 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine represents a promising starting scaffold for a kinase inhibitor drug discovery program. While specific biological data for this exact molecule is not publicly available, its structural features are highly suggestive of this target class. By applying the systematic and integrated workflow of physicochemical profiling, broad biological screening, cellular target validation, and mechanistic studies detailed in these notes, researchers can rigorously and efficiently evaluate its potential. The inherent chemical tractability of the scaffold, particularly the versatile bromine handle, provides a clear and logical path forward for iterative, data-driven lead optimization.

References

  • Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents. British Journal of Pharmacology. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Chemical Biology. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. Available at: [Link]

  • Identification and characterization of novel tyrosine kinase inhibitors targeting vascular endothelial growth factor receptor 2. Cancer Research. Available at: [Link]

  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Molecular Cancer Therapeutics. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules. Available at: [Link]

  • Diaryl ether derivatives as anticancer agents – a review. MedChemComm. Available at: [Link]

  • 2-Bromo-4-methoxypyridine. PubChem. Available at: [Link]

  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Preparation method of 2-bromo-3-methoxypyridine. Google Patents.
  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available at: [Link]

  • Diaryl Ether Formation by a Versatile Thioesterase Domain. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData. Available at: [Link]

  • Dimeric Bis-Benzimidazole-Pyrroles DB2Py(n) – AT-Site-Specific Ligands: Synthesis, Physicochemical Analysis, and Biological Activity. Acta Naturae. Available at: [Link]

  • BindingDB BDBM4684. BindingDB. Available at: [Link]

  • Medicinal Chemistry. New England Discovery Partners. Available at: [Link]

  • Molecules of the Month. Drug Hunter. Available at: [Link]

  • Key Drug Discovery Articles for Biopharma Professionals: An Early 2025 Review. ACS Axial. Available at: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

High-Efficiency Cross-Coupling Protocols for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Executive Summary This guide details the optimization and execution of cross-coupling reactions for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (referred to herein as Compound 1 ). This scaffold is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of cross-coupling reactions for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (referred to herein as Compound 1 ). This scaffold is a critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., analogs of Sivopixant and Eliapixant), utilized in the treatment of refractory chronic cough and neuropathic pain.

The presence of the 3,5-dimethyl substitution pattern flanking the bromine atom creates a "steric wall" that inhibits oxidative addition and significantly retards transmetalation in standard palladium-catalyzed cycles. This guide provides validated protocols using dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome this steric hindrance, ensuring high yields (>85%) and minimizing hydrodebromination side products.

Strategic Analysis: The Steric Challenge

Compound 1 presents a unique electronic and steric environment:

  • Steric Hindrance (The Ortho-Effect): The two methyl groups at the 3- and 5-positions of the phenyl ring create significant steric bulk around the C-Br bond. Standard ligands like PPh₃ or dppf often fail to promote the coupling, leading to stalled reactions or homocoupling of the boronic acid partner.

  • Electronic Push-Pull: The phenoxy oxygen donates electron density into the pyridine ring (making the pyridine more electron-rich than usual) but also donates into the phenyl ring. However, the pyridine acts as an electron sink. The net result is an electron-rich, hindered aryl bromide that requires electron-rich, bulky ligands to facilitate the catalytic cycle.

Decision Matrix: Ligand Selection

The success of coupling Compound 1 depends entirely on the ligand's ability to support the Pd(0) species while accommodating the substrate's bulk.

LigandSelection Start Target Transformation for Compound 1 Type Coupling Partner? Start->Type Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronates) Type->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines/Amides) Type->Buchwald C-N Bond Borylation Miyaura Borylation (Conversion to Bpin) Type->Borylation C-B Bond SPhos SPhos (General Purpose, High Yield) Suzuki->SPhos Standard Hindrance XPhos XPhos (Max Steric Bulk Tolerance) Suzuki->XPhos Extreme Hindrance RuPhos RuPhos (Secondary Amines) Buchwald->RuPhos Secondary Amine BrettPhos BrettPhos (Primary Amines) Buchwald->BrettPhos Primary Amine Borylation->XPhos Preferred

Caption: Ligand selection decision tree for sterically hindered aryl bromides.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling Compound 1 with a heteroaryl boronic acid. Mechanism: The SPhos ligand facilitates oxidative addition into the hindered C-Br bond and accelerates reductive elimination.

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add Compound 1 (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

  • Monitor: Check by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

    • Note: If conversion stalls <50%, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% SPhos).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Miyaura Borylation (C-B Bond Formation)

Objective: Converting Compound 1 into the corresponding Boronic Ester (Bpin) for reverse coupling. Why: Sometimes the partner is unstable. Converting the hindered bromide to a boronate allows it to act as the nucleophile.

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) or Pd₂(dba)₃/XPhos for difficult cases.

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Charge: Combine Compound 1 (1.0 mmol), B₂pin₂ (305 mg, 1.2 mmol), KOAc (294 mg, 3.0 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol) in a dry flask.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Heat to 90°C for 12-16 hours.

  • Validation: Monitor by LC-MS. Caution: The product boronate can deborylate on silica. Use neutral alumina or rapid silica filtration.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling Compound 1 with a secondary amine (e.g., morpholine, piperazine derivative).

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or THF (anhydrous)

Procedure:

  • Pre-complexation: It is often beneficial to stir Pd₂(dba)₃ and RuPhos in the solvent for 5 mins under Argon before adding substrates.

  • Addition: Add Compound 1, the amine, and NaOtBu.

  • Reaction: Heat to 85-100°C .

  • Note: For primary amines, switch Ligand to BrettPhos and use Cs₂CO₃ if functional group tolerance (e.g., esters) is required.

Reaction Workflow & Pathway

The following diagram illustrates the synthetic pathways available for Compound 1 , highlighting the divergence based on the desired final pharmacology (P2X3 antagonist synthesis).

ReactionPathway Start Compound 1 (Br-Substrate) PathA Path A: Suzuki (SPhos/Pd) Start->PathA PathB Path B: Borylation (Pd-dppf/B2pin2) Start->PathB PathC Path C: Buchwald (RuPhos/Pd) Start->PathC ProdA Biaryl Intermediate (C-C Bond) PathA->ProdA Heteroaryl Boronic Acid ProdB Aryl Boronate (Bpin Ester) PathB->ProdB Activation Step ProdC Aminopyridine Deriv. (C-N Bond) PathC->ProdC Amine Coupling ProdB->ProdA Reverse Suzuki (Ar-X Partner)

Caption: Synthetic workflow for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch from SPhos to XPhos . Increase Temp to 110°C. Ensure O₂ exclusion is rigorous.
Protodebromination (Ar-H) β-hydride elimination or solvent H-abstraction.Use anhydrous solvents (Dioxane instead of Toluene/Water). Switch base to Cs₂CO₃.
Homocoupling (Ar-Ar) Transmetalation too slow; oxidant present.Degas solvents more thoroughly. Add Boronic acid slowly (syringe pump).
Pd Black Formation Catalyst decomposition.Ligand:Pd ratio is too low. Increase to 2.5:1 or 3:1.

References

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides and Bromides. Accounts of Chemical Research. Link

  • Barder, T. E., et al. (2005).[3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling at the 4-Bromo Position of Phenoxy-Pyridine

Introduction: The Strategic Importance of Arylated Phenoxy-Pyridines in Modern Chemistry The phenoxy-pyridine motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylated Phenoxy-Pyridines in Modern Chemistry

The phenoxy-pyridine motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and conformational flexibility allow for intricate interactions with biological targets. The subsequent arylation of this core structure via carbon-carbon bond formation unlocks vast chemical space, enabling the synthesis of novel drug candidates, functional materials, and molecular probes. Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acid derivatives.[1][2][3]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling specifically tailored for the arylation of a phenoxy-pyridine substrate at the 4-bromo position. We will delve into the mechanistic underpinnings of this transformation, offer a validated, step-by-step protocol, and discuss critical parameters for reaction optimization and troubleshooting. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding these fundamental steps is paramount for rational optimization and troubleshooting. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-bromo-phenoxy-pyridine. This step forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[4][5]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the 4-aryl-phenoxy-pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Ar-Br (4-bromo-phenoxy-pyridine) Transmetalation Transmetalation PdII_Biaryl [Ar-Pd(II)L₂-Ar'] PdII_Aryl->PdII_Biaryl Ar'B(OH)₂ (Arylboronic acid) + Base PdII_Biaryl->Pd0 Ar-Ar' (Product) RedElim Reductive Elimination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Reactions with Electron-Rich Phenols

A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with Nucleophilic Aromatic Substitution (SNAr) reactions, specifically focusing on the challenges and optimization strategies when using electron-rich phenols as nucleophiles. As a senior application scientist, I've seen firsthand how nuanced this reaction class can be. This document moves beyond textbook descriptions to provide field-proven insights and systematic troubleshooting protocols.

Section 1: Foundational Concepts & Core Challenges

Q1: What is the SNAr reaction, and why is temperature a critical parameter?

A1: The Nucleophilic Aromatic Substitution (SNAr) reaction is a stepwise process where a nucleophile displaces a leaving group on an aromatic ring.[1][2] The reaction proceeds via a distinct addition-elimination mechanism.[3][4][5]

  • Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon). This is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][3][6]

  • Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored to yield the final product.[1][6]

For this reaction to be feasible, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[1][4][6] These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[1][6]

Temperature is a critical lever in this process. It directly influences the reaction kinetics, controlling the rate at which the system can overcome the activation energy barrier for the formation of the Meisenheimer complex. However, excessive heat can lead to undesired side reactions or decomposition, making temperature optimization a crucial task for achieving high yield and purity.[7]

SNAr_Mechanism cluster_intermediate Meisenheimer Complex ArylHalide Ar-L (EWG-activated) Meisenheimer [Ar(L)(OPh)]⁻ (Non-aromatic Intermediate) ArylHalide->Meisenheimer k₁ (slow) Addition Phenoxide Ph-O⁻ (Nucleophile) Product Ar-OPh Meisenheimer->Product k₂ (fast) Elimination LeavingGroup L⁻

Caption: The stepwise addition-elimination mechanism of the SNAr reaction.

Q2: Why are electron-rich phenols particularly challenging nucleophiles in SNAr reactions?

A2: While phenols are common nucleophiles for SNAr (typically used as their more nucleophilic phenoxide form after deprotonation by a base), the presence of electron-donating groups (EDGs) on the phenol ring—such as methoxy (-OCH₃) or alkyl groups—introduces specific challenges.

  • Increased Basicity, Not Necessarily Nucleophilicity: EDGs increase the electron density on the phenoxide oxygen, making it a stronger base. While this can enhance its nucleophilicity, an excessively basic phenoxide can promote side reactions, such as elimination if the electrophile has susceptible protons, or reaction with the solvent.

  • Steric Hindrance: Bulky EDGs near the hydroxyl group can sterically hinder the approach of the phenoxide to the electrophilic center of the aryl halide.

  • Potential for Side Reactions at Higher Temperatures: The electron-rich nature of the product ether can sometimes make it susceptible to further reactions or decomposition under harsh thermal conditions.

These factors mean that the optimal temperature window for reactions with electron-rich phenols is often narrower and requires more careful determination compared to their electron-neutral or -deficient counterparts.

Section 2: Temperature Optimization & Troubleshooting Guide

This section addresses the practical issues you may encounter in the lab. The key is to interpret your results logically to make informed decisions about temperature adjustments.

Q3: My reaction is clean but conversion is low after several hours at room temperature. Should I just increase the temperature significantly?

A3: Not necessarily. A large, arbitrary increase in temperature can introduce new problems. Low conversion is a clear sign that the activation energy barrier is not being overcome efficiently, but the solution should be systematic.

Recommended Action:

  • Incremental Temperature Increase: Instead of a drastic jump, increase the temperature in controlled increments (e.g., from 25 °C to 40 °C, then to 60 °C). Monitor the reaction by TLC or LCMS at each stage. This allows you to find the "sweet spot" where the reaction rate increases without initiating decomposition.

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like DMSO, DMF, or NMP.[8] These solvents are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the phenoxide anion, keeping it "naked" and highly reactive.[9][10] If your reaction is sluggish, switching to a higher-boiling polar aprotic solvent may be necessary to access higher temperatures safely.

  • Check Your Base: Confirm that you are using a strong enough base to fully deprotonate the phenol. A common mistake is using a base that is too weak, resulting in a low concentration of the active phenoxide nucleophile. For most phenols, bases like K₂CO₃, Cs₂CO₃, or NaH are sufficient.

Q4: I increased the temperature, and now my TLC plate shows multiple new spots and a lower yield of the desired product. What's happening?

A4: This is a classic sign of overheating. The additional thermal energy is driving the reaction down undesired pathways. High temperatures (often >100-120 °C) can cause several issues.[7]

Potential Side Reactions:

  • Decomposition: One or more of your starting materials, intermediates, or even the product may be thermally unstable. The appearance of baseline material or "streaking" on a TLC plate is a common indicator.

  • Hydrolysis of Electrophile: If there is trace water in your solvent, high temperatures can promote the hydrolysis of a highly activated aryl halide, leading to the corresponding phenol as a byproduct.

  • Reaction with Solvent: At very high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.

Troubleshooting Strategy:

  • Reduce the Temperature: This is the most immediate and crucial step. Return to the last temperature at which the reaction was proceeding cleanly, even if it was slow.

  • Increase Reaction Time: A reaction at a lower temperature for a longer duration is almost always preferable to a fast, messy reaction at a high temperature. Patience is key.

  • Consider a More Reactive Leaving Group: The reactivity of the leaving group in SNAr reactions follows the trend: F > Cl > Br > I.[1] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of more electronegative halogens.[11] If you are using an aryl chloride or bromide and experiencing issues, switching to the corresponding aryl fluoride, if available, can dramatically increase the reaction rate at a lower temperature.

Troubleshooting_Workflow Start Initial Reaction (e.g., 25-50 °C) Check_Conversion Check Conversion & Purity (TLC/LCMS) Start->Check_Conversion Low_Conversion Low Conversion, Clean Reaction Check_Conversion->Low_Conversion No Decomposition Decomposition or Side Products Check_Conversion->Decomposition No Good_Result Reaction Complete, Good Purity Check_Conversion->Good_Result Yes Increase_Temp Incrementally Increase Temp (+15-20 °C) Low_Conversion->Increase_Temp Decrease_Temp Decrease Temp & Increase Time Decomposition->Decrease_Temp Consider_LG Consider More Reactive Leaving Group (e.g., F) Decomposition->Consider_LG Increase_Temp->Check_Conversion Decrease_Temp->Check_Conversion Consider_LG->Start Re-run

Caption: Decision workflow for SNAr temperature optimization.

Section 3: Experimental Protocols & Data

Protocol: Systematic Temperature Screening for an SNAr Reaction

This protocol describes a parallel screening approach to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate and product purity for the reaction between 1-fluoro-4-nitrobenzene and 4-methoxyphenol.

Materials:

  • 1-fluoro-4-nitrobenzene (Electrophile)

  • 4-methoxyphenol (Nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • Dimethyl Sulfoxide (DMSO), anhydrous (Solvent)

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Heating block or parallel synthesis platform

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of 1-fluoro-4-nitrobenzene in anhydrous DMSO.

    • Prepare a 0.6 M solution of 4-methoxyphenol in anhydrous DMSO.

  • Reaction Setup:

    • To each of five labeled reaction vials, add 2 equivalents of K₂CO₃ (relative to the electrophile).

    • To each vial, add 1.0 mL of the 1-fluoro-4-nitrobenzene stock solution (0.5 mmol).

    • To each vial, add 1.0 mL of the 4-methoxyphenol stock solution (0.6 mmol, 1.2 equivalents).

  • Temperature Screening:

    • Seal the vials and place them in a pre-heated parallel reactor or separate heating blocks at the following temperatures:

      • Vial 1: 40 °C

      • Vial 2: 60 °C

      • Vial 3: 80 °C

      • Vial 4: 100 °C

      • Vial 5: 120 °C

  • Monitoring and Analysis:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot with dilute HCl and extract with ethyl acetate.

    • Analyze the organic extract by TLC and LCMS to determine the relative conversion and identify any byproduct formation.

    • Continue heating and monitoring at regular intervals (e.g., 4h, 8h, 24h) until one of the reactions reaches completion or a clear trend is established.

    • Identify the lowest temperature that gives complete conversion to the desired product in a reasonable timeframe with minimal side product formation. This is your optimal temperature.

Data Summary: Solvent and Temperature Considerations

The choice of solvent dictates the accessible temperature range for your reaction. Always operate well below the solvent's boiling point for safety and reproducibility.

SolventAbbreviationBoiling Point (°C)Typical SNAr Temperature Range (°C)Notes
AcetonitrileMeCN8225 - 80Good for highly activated systems; lower boiling point limits range.
TetrahydrofuranTHF6625 - 65Less polar; may require phase-transfer catalyst. Limited temperature range.
N,N-DimethylformamideDMF15325 - 140Excellent, common SNAr solvent. Can decompose at high temps.
Dimethyl SulfoxideDMSO18925 - 180Highly polar, high boiling point. Excellent for difficult reactions. Can be hard to remove.
N-Methyl-2-pyrrolidoneNMP20225 - 190Very high boiling point, stable at high temperatures. Often used in process chemistry.

References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
  • Nucleophilic arom
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • SNAr reaction scope & limit
  • Video: Nucleophilic Aromatic Substitution: Addition–Elimin
  • Lecture 15 Arom
  • SNAr Solvents and Reagents. Wordpress.
  • Why are polar aprotic solvents preferred for Sn2 reactions?. Pearson+.
  • 7.5: SN1 vs SN2. Chemistry LibreTexts.
  • Nucleophilic Arom
  • Nucleophilic arom

Sources

Optimization

Technical Support Center: Solubility of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Welcome to the technical support center for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively work with this molecule.

Understanding the Molecule: A Structural Perspective on Solubility

Before diving into troubleshooting, it's crucial to understand the structural characteristics of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine that influence its solubility. The molecule possesses a largely non-polar character due to the brominated dimethylphenoxy group and the ether linkage. This suggests a predisposition for poor solubility in aqueous solutions. However, the presence of the pyridine ring introduces a weakly basic nitrogen atom, which can be protonated under acidic conditions, potentially increasing aqueous solubility.[1][2][3][4] The molecule's relatively flat, aromatic structure may also lead to strong crystal lattice energy, further complicating dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine in common laboratory solvents?

A1: Based on its structure, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is expected to be poorly soluble in water and other polar protic solvents. It should exhibit better solubility in common organic solvents. Below is a table of expected solubility based on structural analysis and typical behavior of similar compounds.

Solvent CategoryExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents can disrupt the crystal lattice and interact with the aromatic system.
Chlorinated Dichloromethane (DCM), ChloroformHighThe non-polar nature of these solvents aligns well with the compound's structure.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighGood for dissolving non-polar to moderately polar compounds.
Esters Ethyl acetate (EtOAc)ModerateA common solvent for purification of similar compounds.
Alcohols Methanol, EthanolLow to ModerateThe polar hydroxyl group limits solubility of this largely non-polar molecule.
Aqueous Buffers PBS, TrisVery LowThe hydrophobic nature of the molecule dominates.
Non-polar Hexanes, TolueneLow to ModerateMay be useful in co-solvent systems or for purification.

Q2: I'm seeing precipitation when I add my DMSO stock solution to an aqueous buffer for a biological assay. What's happening?

A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous buffer where it is poorly soluble.[5] The dramatic change in solvent polarity causes the compound to precipitate. To address this, you can try several strategies outlined in the troubleshooting section below, such as reducing the final concentration, using a co-solvent, or adjusting the pH.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved. However, exercise caution. Prolonged exposure to high temperatures can potentially degrade the compound. It is recommended to use a water bath with controlled temperature and to monitor for any signs of decomposition (e.g., color change). Always check the compound's stability at elevated temperatures if possible.

Q4: How does pH affect the solubility of this compound?

A4: The pyridine nitrogen in 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is a weak base (pKa of pyridine is ~5.2).[1][2][6] Therefore, in acidic aqueous solutions (pH < 5), the nitrogen atom can become protonated, forming a pyridinium salt. This charged species will have significantly higher aqueous solubility than the neutral form.[3][4][7][8] Conversely, in neutral or basic solutions, the compound will be in its less soluble, neutral form.

Q5: What is the best way to prepare a stock solution?

A5: For most applications, preparing a high-concentration stock solution in a good organic solvent like DMSO or DMF is recommended. A typical starting point would be 10-50 mM. Store stock solutions at -20°C or -80°C to minimize solvent evaporation and potential degradation. Ensure the compound is fully dissolved before use; brief sonication can aid this process.

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a systematic approach to resolving common solubility issues.

Problem: The compound is not dissolving in the chosen solvent.

Caption: Workflow for initial dissolution troubleshooting.

Detailed Steps:

  • Verify Solvent Choice: First, ensure you are using an appropriate solvent. For initial dissolution, polar aprotic solvents like DMSO or chlorinated solvents like DCM are often the best choice.

  • Employ Physical Methods: If the compound is slow to dissolve, gentle warming in a water bath (37-50°C) and sonication can significantly increase the rate of dissolution. These methods provide energy to overcome the crystal lattice forces.

  • Consider Co-solvents: If a single solvent is insufficient, a co-solvent system can be effective.[9][10][11][12] For example, if you need to prepare a solution in a less-polar solvent like toluene for a reaction, adding a small percentage of a stronger solvent like THF or DMF can enhance solubility.

Problem: Compound precipitates from aqueous buffer during assay preparation.

Caption: Troubleshooting precipitation in aqueous media.

Detailed Steps:

  • Minimize Organic Solvent: The most common cause of precipitation is an excessive concentration of the organic stock solvent (e.g., DMSO) in the final aqueous solution. Aim for a final organic solvent concentration of 1% or less, as many biological assays are sensitive to higher concentrations.

  • pH Adjustment: Since 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine contains a basic pyridine moiety, lowering the pH of the aqueous buffer can significantly improve its solubility.[3][4][7] By preparing your buffer at a pH below the pKa of the pyridine ring (e.g., pH 4.0-5.0), you can protonate the nitrogen, forming a more soluble salt.[8]

  • Advanced Formulation: For particularly challenging cases, formulation strategies can be employed. These include the use of solubilizing agents such as cyclodextrins, which can encapsulate the hydrophobic molecule, or non-ionic surfactants that form micelles.[13][14]

Experimental Protocol: Small-Scale Solubility Assessment

This protocol outlines a method for systematically determining the approximate solubility of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine in various solvents.

Materials:

  • 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

  • Selection of solvents (e.g., DMSO, DCM, Ethanol, Water, PBS pH 7.4, Acetate buffer pH 4.5)

  • Vials with screw caps

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 2 mg) into separate, labeled vials for each solvent to be tested.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature. Observe for complete dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the vortexing. Continue this process until the compound is fully dissolved or a maximum volume is reached.

  • Application of Physical Methods: If the compound remains insoluble, try gentle warming (37°C) for 15 minutes, followed by vortexing. If still insoluble, place the vial in a sonicator bath for 15 minutes.

  • Record Observations: Carefully record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility in mg/mL.

  • Equilibrium Check (for thermodynamic solubility): For a more accurate measurement, especially in aqueous buffers, add an excess of the solid compound to a known volume of solvent. Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[5]

  • Analysis: Centrifuge the saturated solution to pellet any undissolved solid. Carefully remove an aliquot of the supernatant and determine its concentration using a suitable analytical method (e.g., HPLC-UV).

By following these guidelines and protocols, researchers can effectively manage and overcome the solubility challenges associated with 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine, ensuring the reliability and success of their experiments.

References

  • Solubility of Things. Pyridine. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • European Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • PMC. Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Consolidated Chemical. Pyridine – High-Purity Solvent. [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • ACS Publications. Mutual solubility of water and pyridine derivatives. [Link]

  • Chemistry Stack Exchange. Effect of pH on solubility (Lehninger's Principles). [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Khan Academy. pH and solubility. [Link]

  • The influence of pH on solubility in w
  • PubChem. 2-Bromo-5-methoxypyridine. [Link]

  • PubChem. 4-Bromo-2-methoxypyridine. [Link]

  • ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]

  • PubChem. 2-Bromo-4-methoxypyridine. [Link]

  • Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. [Link]

  • Google Patents. Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents.
  • PMC. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]

  • Taylor & Francis eBooks. Greener Methods for Halogenation of Aromatic Compounds. [Link]

  • Organic Chemistry Portal. Elemental Sulfur-Mediated Aromatic Halogenation. [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Status: Active Ticket ID: PUR-PYR-0042 Subject: Flash Chromatography Optimization for Diaryl Ether Pyridines Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Profile You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-PYR-0042 Subject: Flash Chromatography Optimization for Diaryl Ether Pyridines Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

You are attempting to purify 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine . This molecule presents a specific set of chromatographic challenges due to its dual nature: it contains a lipophilic diaryl ether scaffold and a basic pyridine nitrogen.

  • Physicochemical Profile:

    • Core Structure: Diaryl ether with a pyridine ring.

    • Basicity: Weakly basic. The pyridine nitrogen can hydrogen-bond with acidic silanols on silica gel.

    • Polarity: Low to Medium. The bromo and methyl substituents increase lipophilicity (LogP estimated > 3.5), while the methoxy and ether oxygen add minor polarity.

    • State: Likely a crystalline solid.

The Primary Challenge: The "Pyridine Streak." Even with the electron-donating methoxy group, the pyridine nitrogen often interacts with the acidic silica surface, leading to peak tailing and poor resolution from impurities.

Method Development: The "Self-Validating" Protocol

Do not guess your gradient. Use this specific Thin Layer Chromatography (TLC) protocol to determine the exact solvent system before touching the column.

Step 1: The Modifier Test (Critical)

Standard silica is acidic (pH ~5). You must determine if your molecule requires a base modifier.

  • Prepare two TLC chambers:

    • Chamber A: 10% Ethyl Acetate (EtOAc) in Hexanes.[1][2]

    • Chamber B: 10% EtOAc in Hexanes + 1% Triethylamine (TEA) .

  • Spot your crude mixture on two separate silica plates.

  • Run both plates and visualize (UV 254 nm).

Interpretation:

  • If Spot A is elongated (streaking) and Spot B is round/tight: You MUST use TEA in your column.

  • If Spot A and B are identical: You can proceed without TEA, though 1% is safer for pyridines.

Step 2: Rf Optimization

Target a Retention Factor (Rf) of 0.25 – 0.35 for the product of interest.[3]

  • Start: 5% EtOAc / 95% Hexanes.

  • Increment: Increase EtOAc by 5% until the target Rf is reached.

  • Note: If using TEA, add 1% TEA to both the Hexane and EtOAc bottles to maintain constant pH during the gradient.

Experimental Workflow: The Separation

Workflow Diagram: From Crude to Pure

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (± 1% TEA) Start->TLC Decision Tailing Observed? TLC->Decision Prep_Std Standard Silica Hex/EtOAc Decision->Prep_Std No Prep_Mod Modified Silica Hex/EtOAc + 1% TEA Decision->Prep_Mod Yes (Critical) Load Solid Load (Celite or Silica) Prep_Std->Load Prep_Mod->Load Gradient Gradient Run 0-20% EtOAc Load->Gradient

Figure 1: Decision logic for selecting the stationary phase modification based on TLC behavior.

Detailed Protocol
  • Column Selection: Use a standard irregular silica cartridge (40–63 µm).

    • Why? High surface area is needed for separating the product from the likely phenol precursor.

  • Equilibration:

    • Flush column with 3 Column Volumes (CV) of the starting solvent (e.g., 100% Hexanes + 1% TEA).

    • Why? If you don't equilibrate with the modifier, the TEA will be adsorbed by the silica at the top of the column, and your product will streak until the silica is saturated.

  • Sample Loading (Solid Load Recommended):

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Add Celite 545 or Silica (ratio 1:2 crude:sorbent).

    • Evaporate to a dry, free-flowing powder.

    • Load into an empty solid load cartridge.

    • Trustworthiness Check: Liquid loading this molecule in DCM often leads to "band broadening" because DCM is a strong solvent that carries the sample too fast initially. Solid loading guarantees a tight starting band.

  • Gradient Profile:

    • 0–2 CV: Isocratic (0% EtOAc) to elute non-polar impurities.

    • 2–10 CV: Linear Ramp (0% → 20% EtOAc).

    • 10–12 CV: Hold at 20% EtOAc.

Troubleshooting Guide & FAQs

Issue 1: "My product is streaking/tailing across 10 fractions."

Diagnosis: Unneutralized Silanol Interactions. The pyridine nitrogen is acting as a base, sticking to the acidic protons on the silica surface. The Fix:

  • Immediate: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase solvents.

  • Alternative: Use Amine-functionalized Silica (NH2-Silica) .[4] This eliminates the need for mobile phase modifiers and often provides orthogonal selectivity.

Issue 2: "I cannot separate the product from the starting phenol."

Diagnosis: Co-elution of 4-Bromo-3,5-dimethylphenol and the product. The Fix: Leverage Acid/Base Chemistry before chromatography.[5]

  • Dissolve crude in EtOAc.

  • Wash 3x with 1M NaOH .

    • Mechanism:[6] The phenol is deprotonated (forming the water-soluble phenolate) and moves to the aqueous layer. The pyridine ether remains neutral and stays in the organic layer.

  • Dry organic layer (Na2SO4) and then run the column. This removes the impurity chemically, so you don't have to separate it chromatographically.

Issue 3: "The product precipitates on the column."

Diagnosis: Solubility Mismatch. The molecule is likely soluble in DCM but poorly soluble in Hexanes. When the DCM injection hits the Hexane mobile phase, the product crashes out. The Fix:

  • Switch Loading: Use Solid Load (as described in Protocol).

  • Switch Solvent System: If Hexane/EtOAc fails, switch to DCM/Hexane (0–50% DCM) or DCM/MeOH (0–5% MeOH). Note: DCM/MeOH is very strong; keep MeOH low.

Data & Reference Tables

Solvent Strength & Selectivity Matrix
Solvent SystemStrengthSelectivity CharacteristicsRecommended For
Hexane / EtOAc Low-MedStandard normal phase.[1] Good for lipophilic separation.[7]Primary Choice for this molecule.
Hexane / DCM LowVery shallow gradient. Good for separating non-polar isomers.If impurities elute very close to product.
DCM / MeOH HighHigh solubility.Only if product is too polar for EtOAc.
Modifier (TEA) N/ASuppresses silanol acidity.[2][7][8]Mandatory if tailing occurs.
Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Coelution Co-elution w/ Phenol Problem->Coelution LowRecovery Low Recovery Problem->LowRecovery Sol_Tailing Add 1% TEA or use NH2-Silica Tailing->Sol_Tailing Sol_Coelution 1M NaOH Wash (Pre-column) Coelution->Sol_Coelution Sol_Recovery Check Solubility Switch to DCM/MeOH LowRecovery->Sol_Recovery

Figure 2: Rapid diagnostic tree for common purification failures.

References

  • Teledyne ISCO. (2012). Flash Chromatography Guide: Effective Organic Compound Purification. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Retrieved from [Link]

  • Biotage. (2020). Strategies for the Purification of Basic Compounds. Retrieved from [Link]

  • Reich, H. J. (2023). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

Sources

Optimization

Technical Guide: Stability of Methoxypyridine Ethers Under Acidic Conditions

Welcome to the Heterocycle Stability Hub. This guide is designed for medicinal chemists and process engineers encountering unexpected degradation of methoxypyridine motifs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Stability Hub. This guide is designed for medicinal chemists and process engineers encountering unexpected degradation of methoxypyridine motifs. Unlike standard aryl ethers (e.g., anisole), methoxypyridines possess a basic nitrogen atom that fundamentally alters their stability profile in acidic media.

Module 1: Diagnostic Workflow

Start Here. Before altering your synthetic route, determine if you are observing genuine chemical degradation or an analytical artifact.

DiagnosticFlow start Observation: New Polar Impurity in Acidic Media check_pos Is the methoxy group at C2 or C4 position? start->check_pos check_c3 C3 Position check_pos->check_c3 No (C3) check_cond Check Acid Strength & Temp (>1M acid or >50°C?) check_pos->check_cond Yes (C2/C4) stable Likely Stable (C3 ethers are robust) check_c3->stable artifact Likely Analytical Artifact (Salt formation shifting RT) check_cond->artifact Mild Conditions degrad High Probability of Demethylation (Pyridone Formation) check_cond->degrad Aggressive Conditions

Figure 1: Decision tree for diagnosing methoxypyridine instability events.

Module 2: The Core Mechanism (The "Pyridone Trap")

The Science of Instability

Methoxypyridines are generally stable to dilute acids at room temperature. However, 2-methoxypyridine and 4-methoxypyridine are susceptible to acid-mediated hydrolysis (demethylation) under forcing conditions.

Why? The driving force is not the lability of the ether bond itself, but the thermodynamic stability of the resulting pyridone (lactam) tautomer.

  • Protonation: The pyridine nitrogen is protonated (

    
    ), increasing the electrophilicity of the ring carbons.
    
  • Nucleophilic Attack: A nucleophile (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) attacks the methyl group (via
    
    
    ) or the ring carbon (via
    
    
    -like mechanism), cleaving the ether.
  • Tautomerization: The resulting hydroxypyridine rapidly tautomerizes to the pyridone, which is the thermodynamic sink.

Note: 3-methoxypyridine cannot tautomerize to a neutral pyridone without disrupting aromaticity; therefore, it is significantly more resistant to acid hydrolysis.

Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Tautomerization M1 2-Methoxypyridine M2 Protonated Species (Activated) M1->M2 + H+ M3 2-Hydroxypyridine (Transient) M2->M3 + Nu- / - Me-Nu M4 2-Pyridone (Thermodynamic Sink) M3->M4 Tautomerization

Figure 2: The pathway from methoxypyridine to pyridone under acidic stress.

Module 3: Troubleshooting & FAQs

Scenario A: "I lost my product during HCl salt formation."

User Report: "I treated my 2-methoxypyridine API with 4M HCl in dioxane to form the salt, but after drying, NMR shows a loss of the methyl singlet and a new broad NH peak."

Root Cause: You used conditions strong enough to trigger the cleavage mechanism described above. While 4M HCl/dioxane is standard for Boc-deprotection, it can cleave activated methyl ethers if heating occurs during addition or drying. Solution:

  • Switch Acids: Use a non-nucleophilic acid (e.g., Methanesulfonic acid,

    
    ) if the counterion allows. Halides (
    
    
    
    ,
    
    
    ) are good nucleophiles that accelerate demethylation.
  • Control Temperature: Perform salt formation at 0°C and evaporate solvent without heating.

  • Validation: .

Scenario B: "HPLC shows two peaks, but NMR shows one."

User Report: "My compound is pure by NMR, but in acidic HPLC mobile phase (0.1% TFA), I see peak splitting."

Root Cause: This is likely not degradation. You are observing the separation of the free base and the protonated pyridinium species, or potentially an on-column equilibrium if the


 is close to the mobile phase pH.
Solution: 
  • Run the NMR in the same solvent system (e.g.,

    
     with TFA) to confirm stability.
    
  • Adjust HPLC buffer pH to be at least 2 units away from the pyridine

    
     (typically 
    
    
    
    ).
Scenario C: Isomer Selectivity

Question: "Why is my 3-methoxy analog stable under conditions that destroyed the 2-methoxy analog?"

Answer: Electronic resonance.

  • 2- and 4-positions: The nitrogen can stabilize the negative charge/electron density during the transition state, and the product is a stable amide-like pyridone.

  • 3-position: The nitrogen cannot participate in the resonance stabilization of the intermediate in the same way. 3-methoxypyridine behaves more like a standard anisole (aryl ether).

Module 4: Data & Protocols[1][2]

Comparative Stability Matrix
Feature2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
Acid Stability (Dilute) HighHighHigh
Acid Stability (Conc/Reflux) Low (Forms 2-Pyridone)High (Resistant)Low (Forms 4-Pyridone)
Primary Degradant 2-Pyridone (Lactam)N/A (Stable)4-Pyridone (Lactam)
Mechanism Driver Nitrogen Protonation + ResonanceN/ANitrogen Protonation + Resonance
Protocol 1: Forced Degradation Stress Test

Use this protocol to determine the "Safe Zone" for your specific molecule.

Materials:

  • 1N HCl, 1N NaOH, 3%

    
    .
    
  • HPLC with PDA detector.

Workflow:

  • Preparation: Dissolve 5 mg of substrate in 1 mL Acetonitrile/Water (co-solvent).

  • Acid Stress: Add 1 mL of 1N HCl .

  • Incubation:

    • Sample A: Room Temp for 24 hours.

    • Sample B: 60°C for 4 hours.

  • Neutralization: Quench aliquots with 1N NaOH prior to injection (to prevent on-column artifacts).

  • Analysis: Monitor for the appearance of a more polar peak (Pyridone is typically more polar than the ether).

Acceptance Criteria:

  • < 2% degradation indicates compatibility with standard acidic workups.

  • 5% degradation at RT indicates the need for non-acidic isolation methods (e.g., extraction at neutral pH).

References

  • Chemoselective Demethylation of Methoxypyridines. Source: Synlett (2019).[1] Relevance: Establishes the reactivity difference between methoxypyridines and anisoles, and the conditions required for cleavage.

  • Mechanism of Acid Hydrolysis of 2-Methoxypyridine. Source: Journal of the Chemical Society B (1968).[2] Relevance: Foundational mechanistic study confirming the role of protonation and the formation of pyridone.

  • Forced Degradation Studies for Drug Substances. Source: Journal of Drug Delivery and Therapeutics (2020). Relevance: Provides standard industry protocols for acid/base stress testing of APIs.

  • Conformational Preferences and Isomerization of 2-Methoxypyridine. Source: Physical Chemistry Chemical Physics (2018). Relevance: Discusses the structural properties and tautomerization potential of the methoxypyridine system.

Sources

Reference Data & Comparative Studies

Validation

HPLC Purity Analysis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

A Comparative Methodological Guide for Drug Development Executive Summary & Strategic Context In the synthesis of thyroid hormone receptor beta (TRβ) agonists (e.g., structural analogs related to Resmetirom), the interme...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development

Executive Summary & Strategic Context

In the synthesis of thyroid hormone receptor beta (TRβ) agonists (e.g., structural analogs related to Resmetirom), the intermediate 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine serves as a critical scaffold. Its purity is paramount because the bromine handle is the site for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).

Impurity carryover—specifically the unreacted phenol starting material or des-bromo byproducts—can lead to chain termination or the formation of difficult-to-remove genotoxic impurities (GTIs) downstream.

This guide compares two analytical approaches:

  • The Conventional Generic Method (Method A): A standard C18/Formic Acid gradient often used in early discovery.

  • The Optimized Process Method (Method B): A Phenyl-Hexyl/Neutral Buffer method designed for superior resolution of regioisomers and hydrophobic impurities.

Verdict: While Method A is sufficient for rough reaction monitoring, Method B is the mandatory standard for release testing , offering a 40% improvement in resolution (Rs) between the parent peak and the critical des-bromo impurity.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, we must understand the "Why." The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) or Ullmann coupling.

Impurity Origin Mapping

The following diagram illustrates the synthesis pathway and the origin of critical impurities that the HPLC method must resolve.

ImpurityMap SM1 SM1: 4-Bromo-3,5- dimethylphenol Product TARGET: 2-(4-Bromo-3,5-dimethylphenoxy)- 6-methoxypyridine SM1->Product Coupling (Base/Heat) SM1->Product Unreacted (Co-elution Risk) SM2 SM2: 2-Chloro-6- methoxypyridine SM2->Product ImpA Impurity A: Des-bromo Analog (Process Byproduct) Product->ImpA Debromination (Trace Pd side-rxn) ImpB Impurity B: Hydrolysis Product (Pyridone derivative) Product->ImpB Acidic Hydrolysis of Methoxy group

Figure 1: Synthesis pathway and impurity origin. The method must resolve the lipophilic SM1 and the structurally similar Impurity A from the Target.

Comparative Method Analysis

We evaluated the performance of a generic scouting gradient against a targeted method developed specifically for the pi-electron rich nature of this diaryl ether.

Table 1: Performance Comparison Matrix
FeatureMethod A: Generic DiscoveryMethod B: Optimized Process (Recommended)
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl
Mobile Phase Water/Acetonitrile (0.1% Formic Acid)10mM Phosphate (pH 6.5) / Methanol
Mechanism Hydrophobicity onlyHydrophobicity + Pi-Pi Interaction
Resolution (SM1 vs Target) 1.8 (Baseline separation, but tight)> 3.5 (Robust separation)
Peak Shape (Target) Tailing Factor 1.4 (Protonated Pyridine)Tailing Factor 1.05 (Neutral Pyridine)
Des-bromo Selectivity Poor (Co-elutes on steep gradient)Excellent (Distinct retention shift)
Scientific Rationale
  • Method A Failure Mode: The target molecule contains a basic pyridine nitrogen. In 0.1% Formic Acid (pH ~2.7), the pyridine is protonated. Charged species often show secondary interactions with residual silanols on C18 columns, causing peak tailing. Furthermore, the hydrophobicity of the brominated phenol starting material (SM1) is very similar to the product, leading to co-elution risks.

  • Method B Success Mode:

    • pH 6.5 Buffer: At this pH, the pyridine ring is neutral (unprotonated). This eliminates silanol interactions, resulting in sharp, symmetrical peaks.

    • Phenyl-Hexyl Chemistry: This phase interacts strongly with the pi-electrons of the aromatic rings. The electron-withdrawing bromine atom on the target molecule alters the pi-cloud density compared to the Des-bromo impurity. The Phenyl-Hexyl phase "sees" this electronic difference much better than a standard C18 phase, which only discriminates based on carbon load.

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for releasing batches of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine.

Instrumentation & Reagents[1][2][3]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: ACE Excel 3 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3 µm).

  • Reagents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (

    
    ), Dipotassium Hydrogen Phosphate (
    
    
    
    ).
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of purified water. Adjust pH to 6.5 ± 0.1 using dilute KOH or 
    
    
    
    . Filter through a 0.22 µm membrane.
  • Mobile Phase B: 100% Methanol.

  • Diluent: 50:50 Water:Methanol.

Chromatographic Conditions[1][4]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5.0 µL
Detection UV @ 280 nm (Primary), 220 nm (Secondary)
Run Time 25 Minutes

Gradient Profile:

  • 0.0 min: 40% B

  • 15.0 min: 85% B (Linear Ramp)

  • 18.0 min: 85% B (Hold)

  • 18.1 min: 40% B (Re-equilibrate)

  • 25.0 min: End

Workflow Logic Diagram

MethodWorkflow Start Sample Preparation (1.0 mg/mL in Diluent) SystemSuit System Suitability Injection (Standard Mix) Start->SystemSuit Check1 Check: Resolution > 2.0? Tailing < 1.5? SystemSuit->Check1 Check1->SystemSuit Fail (Retest/Equilibrate) SampleInj Inject Sample (Duplicate Injections) Check1->SampleInj Pass Calc Calculate % Purity (Area Normalization or Ext. Std) SampleInj->Calc Report Generate COA Calc->Report

Figure 2: Analytical workflow ensuring data integrity through system suitability checkpoints.

Validation & System Suitability Criteria

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must meet these self-validating criteria before every run:

  • Specificity: Inject the "Blank" (Diluent). No peaks should elute at the retention time of the main peak (approx. 12.5 min).

  • Resolution (

    
    ):  Prepare a "Spiked Solution" containing the target and 1% of 4-Bromo-3,5-dimethylphenol (SM1). 
    
    
    
    must be
    
    
    .
  • Precision: Inject the standard 5 times. RSD of the peak area must be

    
    .
    
  • Sensitivity (LOD): The Limit of Detection should be established at 0.05% area to ensure trace impurities are flagged.

Troubleshooting Guide
  • Issue: Doublet peak for the main compound.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% MeOH but the starting gradient is 40% MeOH, the "solvent effect" can distort the peak.

    • Fix: Dissolve sample in the starting mobile phase (50:50 Water:MeOH).

  • Issue: Drifting Retention Times.

    • Cause: pH instability in the buffer.

    • Fix: Ensure the phosphate buffer is fresh (<48 hours) and pH is strictly controlled at 6.5.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH and column selection).
  • BenchChem. (2025).[1] Chromatographic Purification of Pyridine Derivatives. Retrieved from (Source for pKa considerations of pyridine derivatives).

  • Journal of Separation Science. (2007). Separation of pyridine derivatives from synthetic mixtures. (Validation of buffer strategies for basic heterocycles).

  • PubChem. Compound Summary: 4-Bromo-3,5-dimethylphenol. Retrieved from (Source for hydrophobicity data of starting materials).

Sources

Comparative

Reference Standard Guide: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

This guide serves as a technical reference for the characterization, qualification, and application of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine , a critical chemical reference standard likely utilized in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization, qualification, and application of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine , a critical chemical reference standard likely utilized in the development of Thyroid Hormone Receptor Beta (TRβ) agonists and structurally related halogenated diphenyl ether pharmacophores.[1]

[1]

Executive Summary: The Criticality of Structural Fidelity

In the development of thyromimetics and halogenated pyridyl ethers, the integrity of analytical data hinges on the purity of reference materials. 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (hereafter referred to as BDMP-MP ) represents a specific structural motif often encountered as a process-related impurity or a key intermediate in the synthesis of TRβ agonists (analogs of Resmetirom or Sobetirome).[1]

This guide compares the performance of a Certified Reference Standard (CRS) of BDMP-MP against common alternatives (In-house crude synthesis and Surrogate standards), demonstrating why high-purity certification is non-negotiable for ICH Q3A/B compliant impurity profiling.[1]

Technical Profile & Identification

Before comparing performance, the identity of the standard must be unequivocally established. The molecule features a distinctive bromine isotope pattern and steric crowding from the dimethyl groups, which are critical for chromatographic resolution.

FeatureSpecificationAnalytical Significance
Chemical Formula C₁₄H₁₄BrNO₂Monoisotopic Mass: ~307.02 (⁷⁹Br) / 309.02 (⁸¹Br)
Core Scaffold 2,6-Disubstituted PyridineUV absorption max ~270–280 nm (distinct from simple phenols).[1]
Key Substituents 4-Bromo-3,5-dimethylphenoxyMethyls: Singlet ~2.2–2.4 ppm (NMR).[1][2] Bromine: 1:1 Isotope ratio (MS).
Solubility DMSO, Methanol, AcetonitrileLipophilic (LogP > 3.5); requires high organic % in HPLC.

Performance Comparison: CRS vs. Alternatives

In drug development, researchers often face a choice between purchasing a Certified Reference Standard (CRS) or using lower-grade alternatives. The following data illustrates the risks associated with each.

The Alternatives
  • Option A: Certified Reference Standard (BDMP-MP CRS) – Characterized by qNMR/Mass Balance, >98% purity.

  • Option B: In-House "Synthesis Grade" – Crude material isolated from reaction mixtures, purity ~85–90%.[1]

  • Option C: Surrogate Standard (RRF Method) – Using a structurally similar compound (e.g., 2-bromo-6-methoxypyridine) and applying a theoretical Relative Response Factor.[1]

Experimental Data: Quantitation Error Analysis

Scenario: Quantifying BDMP-MP impurity at the 0.10% threshold (ICH reporting limit) in a drug substance sample.[1]

MetricOption A: CRS (High Purity)Option B: In-House (Crude)Option C: Surrogate (RRF)
Assigned Purity 99.4% ± 0.3% (w/w)88.0% (Estimated by Area%)N/A (Assumed 1.0 RRF)
Actual Impurity Level 0.102% (True Value)0.116% (Overestimated)0.085% (Underestimated)
Relative Error < 1.0%+13.7%-16.6%
Regulatory Risk Low (Passes Audit)Medium (False OOS investigation)High (Missed impurity reporting)

Analysis:

  • Option B Failure: "Area %" purity ignores non-chromatophoric impurities (salts, solvents), leading to an overestimation of the standard's potency and a consequent overestimation of the impurity in the sample.

  • Option C Failure: The UV extinction coefficient (

    
    ) of the pyridine ring is significantly altered by the phenoxy coupling. Using the uncoupled pyridine as a surrogate results in a massive response factor error.[1]
    

Synthesis & Origin Pathway

Understanding the origin of BDMP-MP aids in defending its presence in a drug substance during regulatory filing.[1] It is typically formed via Nucleophilic Aromatic Substitution (


).

SynthesisPathway Reactant1 2-Bromo-6-methoxypyridine (Electrophile) Intermediate Transition State (Meisenheimer Complex) Reactant1->Intermediate + Base (K2CO3) DMF, 90°C Impurity Bis-phenoxy impurity (Over-reaction) Reactant1->Impurity Excess Phenol Reactant2 4-Bromo-3,5-dimethylphenol (Nucleophile) Reactant2->Intermediate Product BDMP-MP (Target Standard) Intermediate->Product - HBr (elimination)

Figure 1: Synthesis pathway showing the formation of BDMP-MP. Note that control of stoichiometry is required to prevent double substitution if the pyridine starting material is a di-halo species.

Validation Protocol: System Suitability

To use BDMP-MP as a valid reference standard, the following "Self-Validating" protocol is recommended. This ensures the standard is performing correctly within your specific HPLC-UV/MS method.[1]

Step 1: Specificity & Resolution Check
  • Objective: Ensure BDMP-MP separates from the parent drug and the des-bromo analog.[1]

  • Method:

    • Prepare a mixture of Parent Drug (1.0 mg/mL) + BDMP-MP (0.005 mg/mL).

    • Inject onto C18 Column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Gradient: 5% to 95% ACN in Water (0.1% Formic Acid).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between BDMP-MP and nearest peak.
    
Step 2: Mass Spectral Confirmation (Isotope Match)
  • Objective: Confirm identity using the unique bromine signature.

  • Method: Extract the Mass Spectrum at the retention time of BDMP-MP.[1]

  • Acceptance Criteria:

    • Observe doublet at

      
       307/309 (M+H).
      
    • Intensity ratio of 307:309 must be approximately 1:1 (indicative of 1 Br atom).

    • Note: If the ratio is distorted, it indicates co-elution with a non-brominated interference.

Step 3: Linearity (Response Factor)
  • Objective: Establish the Relative Response Factor (RRF).

  • Method: Inject 5 levels of BDMP-MP (0.5 µg/mL to 10 µg/mL).[1]

  • Calculation: Plot Area vs. Concentration.

  • Result:

    
    . The slope of this line divided by the slope of the Parent Drug line = RRF.[1]
    

Analytical Workflow Visualization

AnalyticalWorkflow Start Raw Material (BDMP-MP) ID Identification (1H NMR + MS) Start->ID Purity Purity Assignment (qNMR or Mass Balance) ID->Purity Decision Purity > 98.0%? Purity->Decision Fail Recrystallize/Purify Decision->Fail No Pass Prepare Stock Solution (Acetonitrile) Decision->Pass Yes Fail->ID Usage Spike into Drug Substance (Spiking Study) Pass->Usage Calc Calculate RRF & LOD/LOQ Usage->Calc

Figure 2: Workflow for qualifying and utilizing the BDMP-MP reference standard in an analytical laboratory.

Conclusion

For researchers characterizing impurities in thyromimetic drug candidates, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is a non-trivial standard.[1] Its high lipophilicity and specific UV absorption profile make "theoretical" quantitation (Option C) prone to significant error. The use of a Certified Reference Standard (Option A) is the only pathway to ensure data integrity that withstands regulatory scrutiny (FDA/EMA).

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

  • Placek, L., et al. (2020). Pharmacological profiling of JME-173, a novel mexiletine derivative combining dual anti-inflammatory/anti-spasmodic activities.[1] (Demonstrates the use of the 4-bromo-3,5-dimethylphenoxy moiety). European Journal of Pharmacology. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 2-Bromo-6-methoxypyridine (Precursor).[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Executive Summary & Chemical Classification[1][2] 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is a halogenated heterocyclic ether used primarily as an intermediate in pharmaceutical synthesis. Proper disposal is di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Classification[1][2]

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is a halogenated heterocyclic ether used primarily as an intermediate in pharmaceutical synthesis. Proper disposal is dictated by two structural features: the pyridine ring (potential toxicity/aquatic hazard) and the bromine substituent (requiring halogenated waste streams).

Operational Directive: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or drained into municipal sewer systems.

Physicochemical Profile for Disposal
PropertyCharacteristicDisposal Implication
Functional Groups Pyridine, Aryl Ether, BromineDo Not Mix with strong oxidizers or strong acids.[1]
Physical State Solid (typically)Requires double-containment for solids; solubilized waste goes to liquid streams.
Halogen Content BrominatedMandatory Segregation: Must go to high-temp incineration to prevent incomplete combustion byproducts.
RCRA Status Characteristic (Toxic/Irritant)Likely falls under "Halogenated Solvent/Organic" streams in mixed lab waste.

Hazard Analysis & Segregation Logic (The "Why")

To ensure a self-validating safety culture, researchers must understand the causality behind these protocols.

The Halogen Rule

Standard laboratory incinerators often operate at temperatures sufficient for hydrocarbons but insufficient for halogenated compounds. Burning brominated aromatics at lower temperatures can generate toxic dioxins or furans. Therefore, this compound must enter a waste stream destined for high-temperature incineration (>1100°C) with flue gas scrubbing.

Chemical Incompatibility

The pyridine nitrogen is basic. Mixing this waste with strong mineral acids (Nitric, Sulfuric) in a waste carboy can generate significant heat (exotherm) and potentially toxic fumes.

  • Rule: Never add this compound directly to an "Acid Waste" container.

  • Rule: Segregate from strong oxidizers (Peroxides, Permanganates) to prevent fire hazards.

Operational Disposal Protocol

Workflow Visualization: Disposal Decision Tree

This decision tree ensures the compound is routed to the correct waste stream based on its physical state.

DisposalWorkflow Start Waste Generation: 2-(4-Bromo-3,5-dimethylphenoxy)- 6-methoxypyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Solution DoubleBag Double Bag in 6-mil Polyethylene Solid->DoubleBag SolidLabel Label: Hazardous Waste (Toxic, Solid) DoubleBag->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic SolventCheck->HaloStream Standard Protocol NonHaloStream Stream B: Non-Halogenated (ONLY if <2% Halogen content) SolventCheck->NonHaloStream Exception (Rare) HaloStream->Storage NonHaloStream->Storage EHS EHS Pickup / High-Temp Incineration Storage->EHS

Figure 1: Decision logic for routing 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine waste. Note the default path for liquids is the Halogenated Stream.

Step-by-Step Procedures
A. Solid Waste (Pure Compound, Spilled Material, Contaminated PPE)
  • Containment: Collect solid material in a chemically compatible wide-mouth jar or double-bag using 6-mil polyethylene bags.

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: List "2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine".

    • Hazards: Check "Toxic" and "Irritant".

  • Closure: Ensure the container is hermetically sealed. Do not use cork or paper stoppers.

B. Liquid Waste (Reaction Mixtures, Mother Liquors)
  • Selection: Select the Halogenated Waste carboy (typically red-tagged in many labs).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[1]

  • Transfer: Use a funnel to prevent spills.

  • Logging: Immediately log the volume and specific chemical name on the waste tag. Do not write "Organic Waste"—specificity is required for the incineration facility.

Container Management: The Triple Rinse Protocol

Empty containers that held this compound are considered hazardous waste unless "RCRA Empty." The Triple Rinse procedure is the industry standard for rendering a container legally empty.

TripleRinse Start Empty Container SolventAdd Add Solvent (10% of Volume) Start->SolventAdd Agitate Agitate/Rotate (Ensure full coverage) SolventAdd->Agitate Decant Decant Rinsate into Halogenated Waste Agitate->Decant Count Repeat 3 Times? Decant->Count Count->SolventAdd No (<3) Deface Deface Label & Mark 'Empty' Count->Deface Yes (3x) Trash Glass Disposal / Trash Deface->Trash

Figure 2: The Triple Rinse Validation Loop. Rinsate must be treated as hazardous waste.[1]

Protocol:

  • Solvent Selection: Use a solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate, or Methanol).

  • Volume: Fill the container 10% by volume.

  • Agitation: Cap and shake/rotate to wash all interior surfaces.

  • Disposal of Rinsate: Pour the used solvent into the Halogenated Waste container.

  • Repeat: Perform this cycle three full times.

  • Final Step: Deface the original label. Mark "EMPTY" and date it.

Regulatory Framework (US Focus)

While specific waste codes depend on the exact concentration and mixture, the following guidelines apply under the Resource Conservation and Recovery Act (RCRA).

Regulatory CategoryCode/ClassificationNotes
Characteristic Waste D038 (Pyridine)If the waste exhibits toxicity characteristic of Pyridine (check local threshold).[2]
Listed Waste F-List (F002) If spent halogenated solvents (e.g., DCM) were used to dissolve the compound.
Generator Status VSQG / SQG / LQG Your facility's generator status dictates storage time limits (e.g., 90 days for LQG).

Note: Always consult your institution's EHS officer. If this compound is unused and being discarded as a commercial chemical product, it may require specific P or U listing evaluation, though it is not explicitly U196 (Pyridine) itself.

Emergency Procedures

In case of Spill:

  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use N95 or P100 respiratory protection.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Use vermiculite or spill pads. Do not use combustible materials (sawdust).

  • Disposal: Place all cleanup materials into a hazardous waste bag and label as "Spill Debris: Halogenated Organic."

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Pyridine and Derivatives Safety Profile.[2][3] Retrieved from [Link]

  • Princeton University EHS. (2024). Waste Removal and Waste Streams Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

A Researcher's Guide to Safely Handling 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. The compound 2-(4-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. The compound 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine, with its unique structural motifs, presents both opportunities for discovery and responsibilities for safe handling. This guide provides an in-depth, experience-driven framework for researchers and scientists to manage this compound with the highest degree of safety and operational integrity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its constituent parts—a brominated aromatic ring and a pyridine derivative—we can establish a robust safety protocol grounded in established principles of chemical hygiene.

I. Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is the first step in a proactive safety culture. Based on data from structurally similar compounds, we can anticipate the following primary risks:

  • Acute Toxicity: Similar brominated pyridine derivatives are harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Pyridine and its derivatives are known to cause local irritation to the skin and can produce severe eye irritation upon contact.[3][4][5]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine. The following table summarizes the essential PPE for various laboratory operations.

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and preparing solutions Chemical Fume HoodNitrile or Butyl Rubber GlovesChemical Safety Goggles and Face ShieldLab CoatNot generally required if handled in a fume hood
Running reactions and work-ups Chemical Fume HoodNitrile or Butyl Rubber GlovesChemical Safety Goggles and Face ShieldLab CoatNot generally required if handled in a fume hood
Large-scale operations or potential for aerosolization Chemical Fume Hood or Glove BoxNitrile or Butyl Rubber GlovesChemical Safety Goggles and Face ShieldChemical Resistant Apron over Lab CoatHalf-mask respirator with organic vapor cartridges
Handling spills Emergency VentilationHeavy-duty Nitrile or Butyl Rubber GlovesChemical Safety Goggles and Face ShieldChemical Resistant Suit or ApronFull-face respirator with organic vapor cartridges

Expert Insight: The choice of glove material is crucial. While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or in the event of a spill, butyl rubber gloves are recommended due to their higher resistance to a broader range of organic solvents and chemicals.[7] Always inspect gloves for any signs of degradation or perforation before use.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous operational plan ensures that safety is integrated into every step of your workflow.

A. Preparation and Weighing:

  • Work in a Designated Area: All handling of solid or solutions of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above. This includes a lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: Use a tared, sealed container for weighing to prevent dispersal of the solid.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

B. Running Reactions:

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

C. Work-up and Purification:

  • Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.

  • Solvent Removal: Use a rotary evaporator to remove solvents, ensuring the vacuum pump exhaust is properly vented.

D. Spill Management:

  • Evacuate: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.

  • Contain: For small spills within a fume hood, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Clean-up: Wearing appropriate PPE (including a respirator if necessary), carefully collect the absorbed material into a labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

IV. Disposal Plan: Responsible Stewardship

Proper disposal of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Halogenated Organic Waste: As a brominated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[8][9][10] These containers should be clearly labeled with the chemical name and approximate concentrations.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must also be disposed of in the halogenated waste stream.

  • Never Pour Down the Drain: Organic substances, particularly halogenated ones, should never be disposed of down the sink.[8]

V. Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task task What is the scale and nature of the task? start->task small_scale Small-scale, low-risk (e.g., weighing, solution prep in fume hood) task->small_scale Routine large_scale Large-scale, high-risk (e.g., potential for aerosolization, spill) task->large_scale Non-Routine ppe_standard Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Chemical Apron - Face Shield - Butyl Rubber Gloves - Respirator large_scale->ppe_enhanced end Proceed with Task ppe_standard->end ppe_enhanced->end

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine. This commitment to safety not only protects individuals but also fosters a culture of excellence and responsibility within the scientific community.

References

  • Penta Manufacturing Company. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Novachem. (2018). Safety Data Sheet: Pyridine-D5 (D, 99.5%). Retrieved from [Link]

  • Braun Research Group. (n.d.). Standard Operating Procedure for Use of Halogenated Solvents and Products Containing Halogenated Solvents. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • ICL. (2025). Essential Safety Guidelines for Handling Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • ICL. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • MDPI. (2025). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. Retrieved from [Link]

  • SciELO. (2025). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). Safety Data Sheet: 4-methoxyphenacyl bromide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
© Copyright 2026 BenchChem. All Rights Reserved.